3-Bromo-6-methoxypicolinaldehyde
Description
Properties
IUPAC Name |
3-bromo-6-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEXLHDCCJFFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454295 | |
| Record name | 3-Bromo-6-methoxypicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269058-49-3 | |
| Record name | 3-Bromo-6-methoxypicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-6-methoxypicolinaldehyde (CAS number 269058-49-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6-methoxypicolinaldehyde is a key heterocyclic building block in modern medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of targeted therapeutics. Its strategic substitution pattern, featuring a reactive aldehyde, a bromine atom amenable to cross-coupling reactions, and a methoxy group, makes it a valuable precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows are presented to support researchers in the effective use of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol .[1][2] Its structure combines a pyridine ring with bromo, methoxy, and aldehyde functional groups, which dictate its chemical reactivity and physical properties.
| Property | Value | Reference |
| CAS Number | 269058-49-3 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Boiling Point | 253.3 ± 35.0 °C at 760 mmHg | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | |
| Storage | -20°C, sealed, away from moisture | [1] |
Synthesis
Proposed Synthetic Pathway: Oxidation of 3-bromo-6-methoxy-2-methylpyridine
The conversion of a methyl group on a pyridine ring to an aldehyde can be achieved using various oxidizing agents. A common and effective method is the use of selenium dioxide (SeO₂) or other reagents like N-oxides in the presence of a catalyst. The general transformation is depicted below:
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Bromo-6-methoxypicolinaldehyde, a valuable building block in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines a feasible multi-step approach based on established and analogous chemical transformations. This guide includes detailed experimental protocols, a summary of quantitative data for a key intermediate, and a visual representation of the synthetic workflow.
Introduction
This compound is a substituted pyridine derivative with significant potential as a versatile intermediate in organic synthesis. The presence of a bromine atom, a methoxy group, and an aldehyde functionality on the picolinaldehyde scaffold offers multiple reactive sites for further chemical modifications. This trifunctional nature makes it a key component in the synthesis of complex heterocyclic compounds, which are prevalent in medicinal chemistry and agrochemical research.[1] This guide details a proposed three-step synthesis to obtain this target molecule.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process, commencing with the commercially available 2-amino-6-methoxypyridine. The proposed pathway involves:
-
Sandmeyer-type Bromination: Conversion of the amino group of 2-amino-6-methoxypyridine to a bromo group to yield 2-bromo-6-methoxypyridine.
-
Regioselective Bromination: Introduction of a second bromine atom at the 3-position of the pyridine ring to form 2,3-dibromo-6-methoxypyridine.
-
Formylation via Halogen-Metal Exchange: Selective formylation at the 2-position through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent to yield the final product.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for analogous transformations on pyridine-based systems.
Step 1: Synthesis of 2-Bromo-6-methoxypyridine
This procedure details the synthesis of 2-Bromo-6-methoxypyridine from 2-amino-6-methoxypyridine via a Sandmeyer-type reaction.
Methodology:
-
To a stirred solution of 48% hydrobromic acid, add 2-amino-6-methoxypyridine.
-
Cool the resulting mixture to -10 °C using an ice-salt bath.
-
Slowly add liquid bromine dropwise, maintaining the temperature at or below -5 °C.
-
Stir the mixture for an additional 1.5 hours at this temperature.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains at -10 °C.
-
Stir for another 1.5 hours at the same temperature.
-
Prepare a cooled solution of sodium hydroxide and add it dropwise to the reaction mixture, keeping the internal temperature below 0 °C to neutralize the acid.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation to obtain pure 2-Bromo-6-methoxypyridine.
Step 2: Synthesis of 2,3-Dibromo-6-methoxypyridine
This protocol describes the regioselective bromination of 2-bromo-6-methoxypyridine at the 3-position.
Methodology:
-
In a suitable reaction flask, dissolve 2-bromo-6-methoxypyridine in acetonitrile.
-
Add N-bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,3-Dibromo-6-methoxypyridine.
Step 3: Synthesis of this compound
This final step involves the selective formylation of 2,3-dibromo-6-methoxypyridine at the 2-position via a lithium-halogen exchange reaction.
Methodology:
-
In an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3-dibromo-6-methoxypyridine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise to the stirred solution. The bromine at the 2-position is more susceptible to lithium-halogen exchange.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional 2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Amino-6-methoxypyridine | C₆H₈N₂O | 124.14 | 38941-97-0 |
| 2-Bromo-6-methoxypyridine | C₆H₆BrNO | 188.02 | 40473-07-2 |
| 2,3-Dibromo-6-methoxypyridine | C₆H₅Br₂NO | 266.92 | 909720-21-4 |
| This compound | C₇H₆BrNO₂ | 216.03 | 269058-49-3 |
Conclusion
This technical guide presents a viable and detailed synthetic pathway for this compound, a compound of interest for researchers in drug discovery and development. The proposed multi-step synthesis leverages well-established chemical transformations, providing a solid foundation for its laboratory-scale preparation. Further optimization of reaction conditions may be necessary to achieve high yields and purity. The characterization of the final product and intermediates should be performed using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm their identity and purity.
References
An In-depth Technical Guide to 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-6-methoxypicolinaldehyde, a valuable pyridine derivative for synthetic chemistry and drug discovery. This document outlines its chemical properties, a detailed synthesis protocol, and its applications as a research chemical.
Chemical Identity and Properties
This compound, with the IUPAC name 3-bromo-6-methoxy-2-pyridinecarbaldehyde or 3-bromo-6-methoxypyridine-2-carbaldehyde , is a substituted pyridine compound.[1] It serves as a key intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-bromo-6-methoxy-2-pyridinecarbaldehyde | |
| Synonyms | This compound, 3-bromo-2-formyl-6-methoxypyridine | [1] |
| CAS Number | 269058-49-3 | [1] |
| Molecular Formula | C7H6BrNO2 | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point | 253.3 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.606 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Experimental Protocols
2.1. Synthesis of this compound
The following protocol describes the synthesis of this compound from 3-bromo-2-(hydroxymethyl)-6-methoxypyridine.[1]
Materials:
-
3-bromo-2-(hydroxymethyl)-6-methoxypyridine (3.25 g, 14.9 mmol)
-
Manganese dioxide (9.07 g, 104 mmol)
-
Chloroform (50 mL)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of 3-bromo-2-(hydroxymethyl)-6-methoxypyridine (3.25 g, 14.9 mmol) and manganese dioxide (9.07 g, 104 mmol) in chloroform (50 mL) was heated to reflux for 18 hours.
-
After the reaction was complete, the reaction mixture was filtered while hot.
-
The filtrate was concentrated under reduced pressure.
-
The resulting residue was purified by silica gel column chromatography, eluting with 10% ethyl acetate in hexane.
-
This process afforded 3-bromo-6-methoxy-2-pyridinecarboxaldehyde as a solid (2.55 g, 80% yield).[1]
Visualized Workflows and Relationships
3.1. Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
3.2. Role as a Synthetic Intermediate
This diagram illustrates the role of this compound as a key intermediate in the development of more complex chemical entities.
References
An In-depth Technical Guide to 3-bromo-6-methoxy-2-pyridinecarbaldehyde
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-bromo-6-methoxy-2-pyridinecarbaldehyde. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed data and experimental insights.
Core Properties and Data
3-bromo-6-methoxy-2-pyridinecarbaldehyde is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique arrangement of a bromine atom, a methoxy group, and an aldehyde function on the pyridine scaffold makes it a versatile building block for the construction of complex molecular architectures.
Physicochemical Properties
The key physicochemical properties of 3-bromo-6-methoxy-2-pyridinecarbaldehyde are summarized in the table below. It is important to note that some of the data are predicted values derived from computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Appearance | Off-white to light yellow solid | Generic Supplier Data |
| Boiling Point | 253.3 ± 35.0 °C (Predicted) | Generic Supplier Data |
| Density | 1.606 ± 0.06 g/cm³ (Predicted) | Generic Supplier Data |
| Storage Temperature | 2-8°C, under inert gas | Generic Supplier Data |
Spectroscopic Data Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the two aromatic protons on the pyridine ring, and the methoxy group protons.
-
Aldehyde Proton (-CHO): A singlet, significantly downfield, expected around δ 9.8-10.2 ppm.
-
Pyridine Ring Protons (2H): Two doublets in the aromatic region (δ 7.0-8.5 ppm). The proton at position 4 will likely be coupled to the proton at position 5, and vice versa.
-
Methoxy Protons (-OCH₃): A sharp singlet, upfield, expected around δ 3.9-4.1 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals.
-
Aldehyde Carbonyl (C=O): The most downfield signal, typically in the δ 190-195 ppm range.[2]
-
Pyridine Ring Carbons (5C): Five signals in the aromatic region (δ 110-165 ppm). The carbon bearing the methoxy group (C6) will be significantly downfield, as will the carbon attached to the aldehyde (C2). The carbon bonded to bromine (C3) will show a characteristic shift.
-
Methoxy Carbon (-OCH₃): A signal in the upfield region, typically around δ 55-60 ppm.[2]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands that confirm the presence of its functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy): A strong band in the 1200-1250 cm⁻¹ region.
-
C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Molecular Ion (M⁺): Peaks are expected at m/z 215 and 217.
-
Key Fragments: Fragmentation may occur through the loss of the aldehyde group (-CHO), the methoxy group (-OCH₃), or the bromine atom.
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis for 3-bromo-6-methoxy-2-pyridinecarbaldehyde is not prominently documented, a plausible and efficient synthetic route can be designed based on established methodologies for similar pyridine derivatives. A common approach involves the oxidation of the corresponding alcohol.
Proposed Synthesis Workflow
The logical flow for a laboratory-scale synthesis is outlined below.
Caption: Proposed synthetic workflow for 3-bromo-6-methoxy-2-pyridinecarbaldehyde.
Detailed Experimental Protocol: Oxidation of 3-bromo-6-methoxy-2-(hydroxymethyl)pyridine
This protocol is adapted from standard oxidation procedures for primary alcohols to aldehydes, such as the synthesis of 6-bromo-3-fluoropicolinaldehyde.[3]
Materials and Reagents:
-
3-bromo-6-methoxy-2-(hydroxymethyl)pyridine (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (Celite)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve 3-bromo-6-methoxy-2-(hydroxymethyl)pyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add Dess-Martin Periodinane portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and dilute with additional DCM.
-
Filter the mixture through a pad of Celite to remove solid byproducts. Wash the filter pad with DCM.
-
Transfer the filtrate to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-bromo-6-methoxy-2-pyridinecarbaldehyde.
Applications in Drug Development and Medicinal Chemistry
Halogenated pyridines are paramount in modern drug discovery, serving as versatile scaffolds for creating novel therapeutic agents.[4] 3-bromo-6-methoxy-2-pyridinecarbaldehyde is particularly valuable due to the presence of the bromine atom, which acts as a key reactive handle for palladium-catalyzed cross-coupling reactions.
Role in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in medicinal chemistry, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in many drug molecules.[5][6] In this context, the bromine atom of 3-bromo-6-methoxy-2-pyridinecarbaldehyde can be readily coupled with a wide range of boronic acids or esters.
Caption: Schematic of a Suzuki-Miyaura coupling using the target compound.
This reaction allows for the modular and efficient introduction of various aryl or heteroaryl substituents at the 3-position of the pyridine ring. The aldehyde and methoxy groups can be retained for subsequent chemical modifications, enabling the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery programs. This strategic approach is crucial for developing new agents targeting a wide array of diseases, from cancer to neurological disorders.[4]
References
Technical Guide to the 1H NMR Spectrum of 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-6-methoxypicolinaldehyde. The information presented herein is essential for the structural elucidation and quality control of this compound in research and development settings.
Spectroscopic Data
The 1H NMR spectrum of this compound exhibits distinct signals corresponding to each of the unique protons in the molecule. The experimental data, acquired in deuterated chloroform (CDCl3), is summarized in the table below.[1][2]
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| Aldehyde-H | 10.13 | Singlet (s) | - | 1H |
| Aromatic-H (H5) | 7.80 | Doublet (d) | 8.7 | 1H |
| Aromatic-H (H4) | 6.83 | Doublet (d) | 8.7 | 1H |
| Methoxy-H | ~3.9 (Predicted) | Singlet (s) | - | 3H |
Note: The chemical shift for the methoxy protons is an educated prediction based on typical values for similar chemical environments, as it was not explicitly stated in the source data.
Spectral Interpretation
The 1H NMR spectrum provides a clear fingerprint of the this compound structure.
-
Aldehyde Proton: A sharp singlet at 10.13 ppm is characteristic of an aldehyde proton. Its downfield shift is attributed to the strong deshielding effect of the adjacent carbonyl group.
-
Aromatic Protons: The two protons on the pyridine ring appear as doublets at 7.80 ppm and 6.83 ppm. The coupling constant of 8.7 Hz indicates a strong ortho-coupling between these two adjacent protons. The downfield shift of the proton at 7.80 ppm (H5) is likely due to the combined electron-withdrawing effects of the bromine atom and the aldehyde group. The proton at 6.83 ppm (H4) is influenced by the electron-donating methoxy group, causing it to appear more upfield.
-
Methoxy Protons: A singlet, predicted to be around 3.9 ppm, would correspond to the three protons of the methoxy group. This signal is a singlet as there are no adjacent protons to couple with.
Experimental Protocol
The following is a general protocol for the acquisition of a 1H NMR spectrum of a small organic molecule like this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 2-5 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (Optional but Recommended): To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added. However, the residual solvent peak (CHCl3 in CDCl3 at 7.26 ppm) is often used as a secondary reference.
3.2. Data Acquisition
-
Spectrometer Setup: The 1H NMR spectrum is acquired on a standard NMR spectrometer, for example, a 300 MHz or 500 MHz instrument.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (CDCl3). The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse is typically used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.
-
Number of Scans: 16 to 64 scans are usually co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. This is followed by phase correction and baseline correction to produce the final spectrum.
Molecular Structure and Proton Assignment
The following diagram illustrates the chemical structure of this compound with the protons labeled corresponding to the data in the table.
Caption: Structure of this compound with proton labeling.
References
In-depth Technical Guide to the 13C NMR Spectroscopy of 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for 3-Bromo-6-methoxypicolinaldehyde. Due to the absence of experimentally published data for this specific compound, this document presents a predicted 13C NMR spectrum. The prediction is derived from established substituent effects on the pyridine ring, utilizing data from analogous compounds. This guide also outlines a standard experimental protocol for acquiring 13C NMR spectra and includes a workflow for the data prediction process.
Predicted 13C NMR Data
The chemical shifts for the carbon atoms in this compound have been estimated based on the known 13C NMR data of picolinaldehyde and the substituent effects of bromine and a methoxy group on a pyridine ring. The predicted values are summarized in the table below. It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Aldehyde) | ~192 | Aldehyde carbons typically resonate in the far downfield region. Picolinaldehyde itself shows a signal around 193 ppm. |
| C2 | ~151 | The carbon bearing the aldehyde group is expected to be significantly downfield. |
| C3 | ~120 | The carbon atom bonded to bromine is expected to be shielded compared to an unsubstituted carbon, but its exact shift is influenced by other substituents. |
| C4 | ~140 | This CH carbon is expected to be downfield due to the influence of the nitrogen and the bromine atom at the meta position. |
| C5 | ~112 | This CH carbon is expected to be shielded by the adjacent methoxy group. |
| C6 | ~164 | The carbon atom bonded to the electronegative oxygen of the methoxy group will be significantly deshielded. |
| -OCH3 | ~55 | Methoxy group carbons attached to an aromatic ring typically appear in this region.[1] |
Logical Workflow for 13C NMR Prediction
The following diagram illustrates the logical process used to predict the 13C NMR chemical shifts for the target compound in the absence of experimental data.
Caption: Workflow for the prediction of 13C NMR chemical shifts.
Standard Experimental Protocol for 13C NMR Spectroscopy
This section provides a general methodology for the acquisition of a 13C NMR spectrum, applicable to compounds like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the solid sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.
-
The choice of solvent is critical as it can influence chemical shifts.[3]
2. NMR Instrument Setup:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the 13C probe to the correct frequency.
-
Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.
-
Optimize the magnetic field homogeneity by shimming the probe.[4]
3. Data Acquisition:
-
A standard single-pulse experiment with broadband proton decoupling is typically used for 13C NMR.[5]
-
Key Acquisition Parameters:
-
Spectral Width: Set to a range that encompasses all expected carbon signals, typically 0 to 220 ppm.
-
Pulse Angle: A 30° to 45° pulse is commonly used to allow for faster repetition rates.
-
Acquisition Time (AT): Typically 1-2 seconds to ensure good digital resolution.[4]
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard. Longer delays may be necessary for quaternary carbons, which relax more slowly.[5]
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a large number of scans (from several hundred to several thousand) is usually required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Perform a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required, although routine 1H-decoupled 13C spectra are generally not suitable for accurate integration without specific experimental setups.[5]
References
Mass Spectrometry of 3-Bromo-6-methoxypicolinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 3-Bromo-6-methoxypicolinaldehyde, a heterocyclic aldehyde of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of mass spectrometry for pyridine derivatives, aromatic aldehydes, and halogenated compounds to predict its fragmentation behavior.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from predictable cleavage patterns. The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments.[1]
Table 1: Predicted Mass Spectrometry Data for this compound
| Predicted m/z | Ion Formula | Predicted Fragmentation Pathway | Notes |
| 215/217 | [C₇H₆BrNO₂]⁺ | Molecular Ion (M⁺) | The two peaks of roughly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.[2] |
| 214/216 | [C₇H₅BrNO₂]⁺ | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group.[3] |
| 186/188 | [C₆H₅BrNO]⁺ | [M-CHO]⁺ | Loss of the formyl radical (CHO).[3][4] |
| 172/174 | [C₅H₅BrN]⁺ | [M-CHO, -CH₂]⁺ | Subsequent loss of a methylene radical from the methoxy group. |
| 157/159 | [C₅H₄BrN]⁺ | [M-CHO, -CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 136 | [C₇H₆O₂]⁺ | [M-Br]⁺ | Cleavage of the Carbon-Bromine bond.[2] |
| 77 | [C₅H₄N]⁺ | Pyridine ring fragment | Fragmentation of the pyridine ring.[5] |
Predicted Fragmentation Pathways
Under electron ionization (EI), this compound is expected to undergo several key fragmentation processes. The initial ionization will form a radical cation, which will then fragment through various pathways.
A primary fragmentation route for aldehydes involves the cleavage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen radical ([M-H]⁺) or a formyl radical ([M-CHO]⁺).[3][6] Additionally, the relatively weak carbon-bromine bond is susceptible to cleavage, resulting in the loss of a bromine radical.[2] The methoxy group can also undergo fragmentation, typically through the loss of a methyl radical.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
A generalized experimental protocol for the mass spectrometry analysis of this compound is provided below. This protocol is based on standard procedures for the analysis of small organic molecules.[7][8]
A. Sample Preparation
-
Dissolve approximately 1-2 mg of this compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[9]
-
Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.[9]
-
If necessary, filter the solution to remove any particulate matter.[9]
B. Instrumentation and Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[7]
-
Ionization: Electron Ionization (EI) is a common and suitable technique for this type of molecule. A standard electron energy of 70 eV is typically used.[7]
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Interpretation: The resulting mass spectrum should be analyzed to identify the molecular ion and major fragment ions. The isotopic pattern for bromine should be used to confirm the presence of bromine in the fragments.[1]
Caption: General experimental workflow for mass spectrometry analysis.
Signaling Pathways and Logical Relationships
As this compound is primarily a synthetic intermediate, there are no established biological signaling pathways directly involving this compound. However, its structural motifs are present in various biologically active molecules, suggesting its potential as a building block in drug discovery. The logical relationship in its analysis follows a standard deductive process from sample to structural elucidation.
Caption: Logical workflow for structural confirmation via mass spectrometry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Unveiling the Vibrational Signature: An In-depth Technical Guide to the FT-IR Spectrum of 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-6-methoxypicolinaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted FT-IR spectrum based on the analysis of its constituent functional groups and comparison with structurally related molecules. Furthermore, a comprehensive experimental protocol for acquiring a high-quality FT-IR spectrum of this and similar solid compounds is provided.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific functional groups. The predicted wavenumbers, their corresponding vibrational modes, and expected intensities are summarized in the table below. This prediction is derived from established group frequency correlations and data from similar compounds, including 2-pyridinecarboxaldehyde, anisole, and bromobenzene.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group |
| 3100-3000 | C-H Stretch | Medium-Weak | Aromatic (Pyridine Ring) |
| 2980-2940 | C-H Stretch (asymmetric) | Medium | Methoxy (-OCH₃) |
| 2880-2820 | C-H Stretch (symmetric) | Medium | Methoxy (-OCH₃) |
| 2850-2750 | C-H Stretch | Weak | Aldehyde (-CHO) |
| ~1705 | C=O Stretch | Strong | Aromatic Aldehyde |
| 1600-1550 | C=C & C=N Stretch | Medium-Strong | Pyridine Ring |
| 1480-1440 | C-H Bend (in-plane) | Medium | Methoxy (-OCH₃) & Pyridine Ring |
| 1300-1200 | C-O Stretch (asymmetric) | Strong | Aryl Ether (-O-CH₃) |
| 1180-1150 | C-H Bend (in-plane) | Medium | Pyridine Ring |
| 1050-1000 | C-O Stretch (symmetric) | Medium | Aryl Ether (-O-CH₃) |
| 900-800 | C-H Bend (out-of-plane) | Strong | Substituted Pyridine |
| ~680 | C-Br Stretch | Medium-Strong | Bromo-Aromatic |
Experimental Protocol for FT-IR Analysis
To obtain an experimental FT-IR spectrum of this compound, the following detailed protocol for solid sample analysis using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a modern and rapid method that requires minimal sample preparation.
I. Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
This compound (solid, crystalline powder).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
II. Sample Preparation and Data Acquisition
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount (typically 1-2 mg) of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.
-
Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum should be automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the pressure clamp and carefully remove the sample powder from the ATR crystal using a dry, lint-free wipe. Clean the crystal surface thoroughly with a solvent-soaked wipe as described in step 1.
Diagram of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for obtaining the FT-IR spectrum of a solid sample.
This guide provides a foundational understanding of the expected FT-IR characteristics of this compound and a robust protocol for its experimental verification. The predicted spectral data serves as a valuable reference for researchers in confirming the identity and purity of this important chemical intermediate.
In-Depth Technical Guide: Physical and Chemical Properties of 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-methoxypicolinaldehyde is a substituted pyridine derivative that holds significance as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a bromine atom, a methoxy group, and an aldehyde functional group on a picoline scaffold, offers multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a plausible synthetic approach and characterization methodologies, to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.
It is important to note that, based on currently available public information, there is no documented evidence of this compound being directly involved in specific biological signaling pathways or having defined pharmacological activity. Its primary role reported to date is that of a valuable chemical building block.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| CAS Number | 269058-49-3 | |
| IUPAC Name | 3-bromo-6-methoxypyridine-2-carbaldehyde | N/A |
| Appearance | Solid | N/A |
| Boiling Point | 253.3 ± 35.0 °C at 760 mmHg | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned as a multi-step process starting from a commercially available precursor. A potential synthetic strategy is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
Materials:
-
2-Chloro-6-methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-chloro-6-methoxypyridine and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Formylation: Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of the aldehyde proton, the aromatic protons with their characteristic splitting patterns, the methoxy group protons, and the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the aldehyde C=O stretch (typically around 1700 cm⁻¹), C-H stretches of the aldehyde and aromatic ring, and C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be a key diagnostic feature.
Applications in Research and Development
As a functionalized heterocyclic compound, this compound serves as a valuable building block in the synthesis of more complex molecules for various applications:
-
Medicinal Chemistry: The picolinaldehyde scaffold is present in numerous biologically active compounds. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships in drug discovery programs. The aldehyde group can be readily converted to other functional groups or used in the formation of imines, oximes, and other derivatives.
-
Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The functional groups on this compound could be utilized to construct novel materials with tailored electronic or photophysical properties.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on safety data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in drug discovery and materials science. While detailed physical properties and experimental protocols are not extensively documented, this guide provides the currently available information and a plausible synthetic route to facilitate its use in research. Further investigation into its physical, chemical, and potential biological properties is warranted to fully explore the utility of this versatile molecule.
References
Chemical reactivity of 3-Bromo-6-methoxypicolinaldehyde
An In-Depth Technical Guide to the Chemical Reactivity of 3-Bromo-6-methoxypicolinaldehyde
Abstract
This compound is a highly functionalized pyridine derivative that has emerged as a pivotal building block in modern organic synthesis. Its unique arrangement of an aldehyde, a bromo substituent, and a methoxy group on a pyridine scaffold provides multiple, distinct reaction sites. This guide offers a comprehensive exploration of its chemical reactivity, grounded in mechanistic principles. We will dissect the electronic properties governing its behavior and provide field-proven insights into its application in key synthetic transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and aldehyde condensations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1][2]
Structural Analysis and Electronic Profile
The reactivity of this compound is a direct consequence of the interplay between its functional groups and the pyridine core. Understanding the electronic landscape of the molecule is crucial for predicting its behavior and designing successful synthetic strategies.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, reducing the aromaticity compared to benzene and activating the ring for nucleophilic attack.
-
Aldehyde Group (-CHO): Positioned at C2, the aldehyde is a strong electron-withdrawing group. It significantly enhances the electrophilicity of the C3 and C5 positions and provides a handle for condensation and nucleophilic addition reactions.
-
Bromo Group (-Br): Located at C3, the bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. Its position, ortho to the activating aldehyde group, also makes it susceptible to nucleophilic aromatic substitution (SNAr).
-
Methoxy Group (-OCH₃): At the C6 position, the methoxy group is a strong electron-donating group through resonance. This partially counteracts the electron-withdrawing effects of the ring nitrogen and aldehyde, influencing the overall reactivity and regioselectivity of certain reactions.
Caption: Key reactivity sites on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C3 position is the primary site for constructing new carbon-carbon and carbon-heteroatom bonds via transition metal catalysis. The electron-deficient nature of the pyridine ring generally facilitates the initial oxidative addition step in these catalytic cycles.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting the aryl bromide with an organoboron reagent (boronic acid or ester). This reaction is valued for its mild conditions and the low toxicity of its boron-containing reagents.[4][5]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) is common. The ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. Its role is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[4][6]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).
-
Purge the vessel with an inert gas (Nitrogen or Argon).
-
Add the solvent system (e.g., Dioxane/H₂O 4:1).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is indispensable for synthesizing conjugated enyne systems.[7] It typically employs a dual catalytic system of palladium and copper(I).[8][9]
Causality of Experimental Choices:
-
Palladium Catalyst: As with Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common and effective choice.
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI, acts as a co-catalyst. Its function is to react with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex more readily than the alkyne itself.[10]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr generated and to deprotonate the terminal alkyne.[8]
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
-
Dissolve this compound (1.0 eq) and the terminal alkyne (1.1-1.2 eq) in a suitable solvent such as THF or DMF in a reaction flask.
-
Add the amine base, for example, triethylamine (2.0-3.0 eq).
-
Degas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes.
-
Add the catalysts, Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.01-0.03 eq), under the inert atmosphere.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Once complete, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with the reaction solvent.
-
The filtrate is typically subjected to an aqueous work-up, followed by drying of the organic phase and solvent evaporation.
-
Purify the resulting product by column chromatography.[8]
Nucleophilic Aromatic Substitution (SNAr)
Aryl halides with strong electron-withdrawing groups positioned ortho or para to the leaving group are activated towards nucleophilic aromatic substitution.[11][12] In this compound, both the ring nitrogen and the C2-aldehyde group act as powerful electron sinks, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack at the C3 position.[13]
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks the carbon bearing the bromine, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate. The negative charge is delocalized onto the ortho and para positions, including the ring nitrogen and the oxygen of the aldehyde group. This stabilization is the driving force for the reaction.[14][15]
-
Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
Caption: The two-step mechanism of nucleophilic aromatic substitution.
This reactivity allows for the direct introduction of oxygen, nitrogen, or sulfur nucleophiles, providing a complementary strategy to cross-coupling for forming C-O, C-N, and C-S bonds. For instance, reaction with sodium methoxide in methanol can replace the bromine with a second methoxy group.[16]
Reactions Involving the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide array of transformations, primarily involving condensation with various nucleophiles. These reactions are fundamental for elongating the molecule or for constructing new heterocyclic rings.
| Reaction Type | Reagent Class | Product Type | Bond Formed |
| Reductive Amination | Primary/Secondary Amines + Reducing Agent (e.g., NaBH₃CN) | Substituted Amines | C-N |
| Wittig Reaction | Phosphonium Ylides (Ph₃P=CHR) | Alkenes | C=C |
| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | α,β-Unsaturated Systems | C=C |
| Hydrazone Formation | Hydrazine or Substituted Hydrazines | Hydrazones | C=N |
| Oxime Formation | Hydroxylamine | Oximes | C=N |
These reactions proceed via initial nucleophilic addition to the electrophilic aldehyde carbon, followed by dehydration to form a new double bond. The aldehyde can also be readily oxidized to a carboxylic acid (e.g., using KMnO₄ or Jones reagent) or reduced to a primary alcohol (e.g., using NaBH₄), further expanding its synthetic utility.
Summary and Outlook
This compound is a trifecta of reactivity, offering orthogonal chemical handles for sequential, selective functionalization. The C-Br bond serves as a linchpin for sophisticated carbon-carbon and carbon-heteroatom bond formation through cross-coupling and SNAr reactions. Simultaneously, the aldehyde group provides a reliable gateway for condensation and chain-extension strategies. This multifaceted reactivity profile cements its status as a high-value intermediate for constructing complex molecular architectures, particularly in the synthesis of bioactive compounds and functional materials.[2] Future applications will likely capitalize on this modularity to build combinatorial libraries and to develop novel, efficient synthetic routes to high-value targets.
References
- 1. 3-Bromo-6-Methylpicolinaldehyde [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ncrdsip.com [ncrdsip.com]
- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Stability and Storage of 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage and handling of 3-Bromo-6-methoxypicolinaldehyde to ensure its stability and integrity. The information is compiled from available safety data sheets and general chemical principles, targeting professionals in research and drug development.
Chemical Profile
This compound is a substituted pyridine derivative. Its structure, featuring a reactive aldehyde group, a bromine atom, and a methoxy group on a pyridine ring, dictates its stability and reactivity profile. The aldehyde group is susceptible to oxidation, while the carbon-bromine bond can be subject to nucleophilic substitution or reductive cleavage under certain conditions.
Recommended Storage Conditions
Proper storage is crucial to prevent degradation and maintain the purity of this compound. The following table summarizes the recommended storage conditions based on supplier safety data sheets.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | To prevent oxidation of the aldehyde group by atmospheric oxygen. |
| Container | Tightly closed container | To prevent exposure to moisture and air. |
| Environment | Dry and well-ventilated place | To avoid hydrolysis and to ensure safe storage away from incompatible materials. |
| Light Exposure | Store in the dark/protect from light | While not explicitly stated in all sources, aldehydes can be light-sensitive. Protection from light is a general good practice. |
Stability and Incompatibility
| Factor | Impact on Stability | Incompatible Materials |
| Oxidizing Agents | The aldehyde group can be easily oxidized to a carboxylic acid. | Strong oxidizing agents. |
| Moisture/Water | Potential for hydrate formation or other water-mediated degradation. | Water/Moisture. |
| Strong Bases | Can potentially catalyze aldol condensation or other side reactions. | Strong bases. |
| Heat | Elevated temperatures can accelerate degradation. | Heat, sparks, and open flame. |
Experimental Protocol: General Guideline for Stability Assessment
As specific stability testing protocols for this compound are not published, a general experimental workflow for assessing the stability of a chemical compound like this compound is provided below. This protocol would need to be adapted and validated for specific laboratory conditions and analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, light) over a defined period.
Materials:
-
This compound (high purity)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
pH buffers
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
Calibrated analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis) and column
-
Volumetric flasks and pipettes
Methodology:
-
Reference Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent. This will serve as the time-zero reference.
-
Sample Preparation for Stress Testing: Accurately weigh samples of the compound into appropriate vials for each stress condition.
-
Stress Conditions:
-
Thermal Stability: Place samples in controlled temperature chambers at various temperatures (e.g., 25°C, 40°C, 60°C).
-
Humidity Stability: Place samples in controlled humidity chambers (e.g., 25°C/60% RH, 40°C/75% RH).
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis:
-
Dissolve the withdrawn samples in a suitable solvent to a known concentration.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
-
Quantify the amount of this compound remaining and identify and quantify any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the compound remaining at each time point under each condition.
-
Determine the degradation rate and identify the degradation pathway if possible.
-
Visualized Workflows
The following diagrams illustrate the logical workflow for the proper storage and a conceptual workflow for stability testing of this compound.
Caption: Workflow for proper storage of this compound.
Caption: Conceptual workflow for stability testing.
Conclusion
While specific, quantitative long-term stability data for this compound is not extensively documented in publicly accessible sources, adherence to the storage and handling guidelines derived from available safety data provides a strong foundation for maintaining its quality. For critical applications, especially in drug development, it is highly recommended that researchers conduct in-house stability studies using a validated, stability-indicating analytical method to ascertain the compound's shelf-life under their specific storage conditions.
An In-depth Technical Guide to 3-Bromo-6-methoxypicolinaldehyde for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 3-Bromo-6-methoxypicolinaldehyde is a versatile heterocyclic aldehyde widely utilized in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic aldehyde, and an electron-donating methoxy group on a pyridine ring, makes it a valuable precursor for the development of novel pharmaceutical agents and functional materials.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a summary of commercially available suppliers and pricing, a detailed putative synthesis protocol, and an illustration of its application in a key synthetic transformation.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 269058-49-3 |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Appearance | Off-white to yellow solid (typical) |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Commercial Availability and Pricing
This compound is available from several chemical suppliers. However, pricing is often subject to quotation and depends on the quantity and purity required. Below is a summary of some of the known suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | Inquire | Inquire |
| BLD Pharm | Inquire | Inquire |
| ChemScene | ≥97% | Inquire |
| MySkinRecipes | 97% | 50mg, 250mg, 1g, 5g[1] |
| Fluorochem | 95% | 250mg, 1g, 5g, 10g[2] |
Synthesis of this compound: A Putative Experimental Protocol
Step 1: Bromination of 6-methoxypicolinaldehyde
This step introduces a bromine atom onto the pyridine ring at the 3-position, which is activated by the electron-donating methoxy group at the 6-position. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such transformations.
Materials:
-
6-methoxypicolinaldehyde
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 6-methoxypicolinaldehyde (1.0 equivalent) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds and is extensively used in drug discovery to synthesize complex biaryl and heteroaryl structures.[3][4] The bromine atom at the 3-position serves as a handle for the introduction of various aryl or heteroaryl groups.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Add potassium carbonate (2.0 equivalents).
-
Add a 3:1 mixture of toluene and ethanol, followed by water (10% of the total solvent volume).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired 3-phenyl-6-methoxypicolinaldehyde.
Visualizing Synthetic Pathways
The following diagrams illustrate the putative synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.
References
Purity analysis of 3-Bromo-6-methoxypicolinaldehyde
An In-depth Technical Guide to the Purity Analysis of 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in the synthesis of complex molecules targeted for pharmaceutical and agrochemical applications. The purity of this intermediate is critical as impurities can have a significant impact on the yield, safety, and efficacy of the final product. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound. It details experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), and presents illustrative data in a structured format.
Introduction
This compound, with CAS Number 269058-49-3, is a substituted pyridine derivative.[1] Its bifunctional nature, possessing both an aldehyde and a bromo group, makes it a versatile reagent in various chemical syntheses. Given its role as a crucial intermediate, a thorough understanding and implementation of robust analytical techniques for purity determination are essential for quality control and to ensure the reliability of subsequent synthetic steps. This document outlines the standard analytical procedures for the comprehensive purity assessment of this compound.
Analytical Methodologies for Purity Assessment
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for the definitive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for separating this compound from its potential impurities.
Illustrative Quantitative Data
The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound.
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 3.5 | 0.8 | Impurity A |
| 2 | 4.2 | 1.2 | Impurity B |
| 3 | 5.8 | 97.5 | This compound |
| 4 | 7.1 | 0.5 | Impurity C |
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. In this illustrative analysis, the purity of this compound is 97.5%.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: Start with 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). ¹H NMR is particularly useful for identifying and quantifying impurities that contain protons.
Illustrative Quantitative Data
The purity of this compound can be determined by comparing the integral of a characteristic analyte proton signal to the integral of a certified internal standard with a known concentration.
| Compound | ¹H NMR Signal (ppm) | Integral | Purity (% w/w) |
| This compound | ~9.9 (s, 1H, -CHO) | 1.00 | 97.2 |
| Internal Standard (e.g., Maleic Acid) | ~6.3 (s, 2H) | 2.05 | - |
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for complete relaxation and accurate integration.
-
-
Data Processing:
-
Phase and baseline correct the spectrum.
-
Integrate the characteristic signals of both the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for identifying and quantifying volatile impurities that may be present from the synthesis of this compound.
Illustrative Quantitative Data
The following table shows hypothetical data from a GC-MS analysis, identifying potential volatile impurities.
| Retention Time (min) | Compound | Area (%) | Method of Identification |
| 4.5 | Dichloromethane | 0.05 | Mass Spectrum Library Match |
| 8.2 | Toluene | 0.10 | Mass Spectrum Library Match |
| 12.5 | This compound | 99.85 | Mass Spectrum Analysis |
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard GC-MS system.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injection: Split/splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Sample Preparation: Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
Visualization of Experimental Workflows
The following diagrams illustrate the logical workflows for the described purity analysis methods.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Workflow for Quantitative NMR (qNMR) Purity Analysis.
Conclusion
The purity of this compound is a critical parameter that influences the outcome of its downstream applications. A combination of HPLC for quantitative purity assessment, ¹H NMR for structural confirmation and orthogonal purity determination, and GC-MS for the identification of volatile impurities provides a robust and comprehensive approach to quality control. The methodologies and illustrative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important synthetic intermediate.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organohalide with an organoboron compound, typically a boronic acid or ester.[1] These reactions are instrumental in the synthesis of complex organic molecules, including a wide array of pharmaceuticals and biologically active compounds.[3][4] The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry, and methods for its functionalization are of high value. 3-Bromo-6-methoxypicolinaldehyde is a valuable building block, incorporating a reactive bromine atom, an aldehyde for further elaboration, and a methoxy-substituted pyridine ring, making it an ideal substrate for diversification via Suzuki coupling in drug discovery programs.[5][6]
Application: Synthesis of Aryl- and Heteroaryl-Substituted 6-Methoxypicolinaldehydes
The Suzuki coupling of this compound with various aryl or heteroaryl boronic acids or esters provides a direct route to a diverse library of 3-substituted-6-methoxypicolinaldehyde derivatives. These products can serve as key intermediates in the synthesis of novel therapeutic agents, fine chemicals, and materials. The aldehyde functionality can be subsequently utilized for a range of chemical transformations, including reductive amination, oxidation, or olefination, to further expand molecular diversity.
Data Presentation: Representative Suzuki Coupling Reaction Conditions
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. Below is a summary of typical conditions that can be applied to the coupling of this compound with various boronic acids.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | - | XPhos | SPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Boronic Acid/Ester | Arylboronic acid | Heteroarylboronic acid | Arylboronic ester |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF |
| Temperature | 80-100 °C | 90-110 °C | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (or ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv). If a ligand is used, it is also added at this stage (typically in a 1:2 or 1:4 ratio of Pd:ligand).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-6-methoxypicolinaldehyde.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Wittig Reaction of 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting the Wittig reaction on 3-Bromo-6-methoxypicolinaldehyde. This electron-deficient heteroaromatic aldehyde is a valuable building block in medicinal chemistry and materials science. The following sections outline the general considerations, specific reaction conditions for different ylide types, and detailed experimental procedures.
Introduction to the Wittig Reaction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphonium ylide (often referred to as a Wittig reagent).[1][2][3] The reaction is driven by the formation of the highly stable triphenylphosphine oxide as a byproduct. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide used.[1][4]
-
Non-stabilized ylides (e.g., alkyl-substituted) are highly reactive and typically yield (Z)-alkenes.[1][4]
-
Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone), are less reactive and generally favor the formation of (E)-alkenes.[1][4]
The choice of base, solvent, and reaction temperature are critical parameters that must be optimized for a successful Wittig reaction.
Wittig Reaction of this compound: General Considerations
The presence of the bromine atom and the pyridine nitrogen atom in this compound makes the aldehyde carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the Wittig reagent. However, the basicity of the reaction conditions needs to be carefully controlled to avoid potential side reactions, such as nucleophilic aromatic substitution or reactions involving the pyridine nitrogen.
Two representative protocols are provided below:
-
Protocol 1: Utilizes a stabilized ylide (methyl (triphenylphosphoranylidene)acetate) for the synthesis of an α,β-unsaturated ester. This reaction can often be carried out under milder conditions.
-
Protocol 2: Employs a non-stabilized ylide (methyltriphenylphosphonium bromide) to introduce a terminal double bond. This typically requires a strong, non-nucleophilic base.
Data Presentation
The following tables summarize the key quantitative data for the two proposed protocols.
Table 1: Reagents for Wittig Reaction of this compound
| Reagent | Protocol 1 (Stabilized Ylide) | Protocol 2 (Non-stabilized Ylide) |
| This compound | 1.0 equiv | 1.0 equiv |
| Wittig Reagent | 1.2 equiv | 1.5 equiv |
| Base | 1.5 equiv (NaH) | 1.5 equiv (n-BuLi) |
| Solvent | Anhydrous THF | Anhydrous THF |
| Reaction Temperature | 0 °C to rt | -78 °C to rt |
| Reaction Time | 12 - 24 hours | 2 - 4 hours |
Table 2: Expected Products and Stereochemistry
| Protocol | Expected Product | Predominant Stereoisomer |
| Protocol 1 (Stabilized Ylide) | Methyl 3-(3-bromo-6-methoxypyridin-2-yl)acrylate | (E)-isomer |
| Protocol 2 (Non-stabilized Ylide) | 3-Bromo-6-methoxy-2-vinylpyridine | Not applicable |
Experimental Protocols
Protocol 1: Synthesis of (E)-Methyl 3-(3-bromo-6-methoxypyridin-2-yl)acrylate using a Stabilized Ylide
This protocol describes the reaction of this compound with methyl (triphenylphosphoranylidene)acetate.
Materials:
-
This compound
-
Methyl (triphenylphosphoranylidene)acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.5 equiv, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve methyl (triphenylphosphoranylidene)acetate (1.2 equiv) in anhydrous THF.
-
Slowly add the solution of the Wittig reagent to the sodium hydride suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete ylide formation.
-
Cool the reaction mixture back to 0 °C.
-
Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure (E)-methyl 3-(3-bromo-6-methoxypyridin-2-yl)acrylate.
Protocol 2: Synthesis of 3-Bromo-6-methoxy-2-vinylpyridine using a Non-stabilized Ylide
This protocol outlines the reaction with methyltriphenylphosphonium bromide to form a terminal alkene.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Dry ice/acetone bath
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.5 equiv).
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.5 equiv, 2.5 M in hexanes) dropwise to the suspension. A deep yellow or orange color should develop, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Bromo-6-methoxy-2-vinylpyridine.
Visualizations
The following diagrams illustrate the chemical transformation and the general experimental workflow.
Caption: Chemical scheme of the Wittig reaction with this compound.
References
Application Notes and Protocols: Reductive Amination of 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-methoxypicolinaldehyde is a key heterocyclic building block in medicinal chemistry. Its structure, featuring a reactive aldehyde, a bromine atom, and a methoxy group on a pyridine ring, makes it a versatile substrate for the synthesis of a wide array of pharmaceutical agents.[1][2] The aldehyde functionality allows for straightforward conversion into various amine derivatives through reductive amination, a cornerstone reaction in drug discovery for the introduction of nitrogen-containing functional groups. These resulting substituted aminomethylpyridines are prevalent scaffolds in molecules targeting a range of biological pathways. The bromine atom provides a convenient handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling further diversification and the construction of complex molecular architectures.[3][4]
Reductive amination is a highly efficient and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones.[5][6] The reaction proceeds in two main steps: the formation of an imine or iminium ion from the reaction of the aldehyde with an amine, followed by the reduction of this intermediate to the corresponding amine.[7] A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being among the most common.[8] The choice of reducing agent is often dictated by the specific substrates and the desired reaction conditions.
This document provides detailed application notes and experimental protocols for the reductive amination of this compound, tailored for professionals in drug development and chemical research.
Key Applications in Medicinal Chemistry
The aminomethylpyridine scaffold, readily accessible from this compound via reductive amination, is a privileged structure in medicinal chemistry. The nitrogen atom can act as a hydrogen bond acceptor or a basic center, crucial for interactions with biological targets. The pyridine ring itself can participate in π-stacking interactions within protein binding pockets.
Derivatives of this scaffold have been explored for a range of therapeutic areas, including but not limited to:
-
Kinase Inhibitors: The aminomethylpyridine core can be elaborated to target the ATP-binding site of various kinases, which are critical targets in oncology and inflammatory diseases.
-
GPCR Modulators: G-protein coupled receptors are a major class of drug targets, and substituted aminomethylpyridines can serve as ligands for these receptors.
-
Antiviral and Antimicrobial Agents: The introduction of specific amine functionalities can lead to compounds with potent activity against viral or microbial pathogens.
The versatility of the this compound starting material allows for the generation of large compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Experimental Protocols
Protocol 1: General Reductive Amination using Sodium Borohydride
This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine using sodium borohydride.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., benzylamine, morpholine)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Acetic acid (optional, to catalyze imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the aldehyde in methanol (approximately 0.1-0.2 M).
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
If the reaction is slow, a catalytic amount of acetic acid (e.g., 1-2 drops) can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Foaming may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol utilizes the milder reducing agent sodium triacetoxyborohydride, which is often preferred for its selectivity and ease of handling.
Materials:
-
This compound
-
Selected primary or secondary amine
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in dichloromethane or 1,2-dichloroethane (approximately 0.1-0.2 M).
-
Optionally, add acetic acid (1.0-1.2 eq) to the mixture.
-
Stir the mixture for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Advantages | Considerations |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Cost-effective, readily available | Can reduce aldehydes and ketones; requires careful addition. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Water | Selective for imines in the presence of aldehydes.[8] | Highly toxic (potential for HCN gas evolution).[9] |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloromethane, 1,2-Dichloroethane | Mild, selective, low toxicity, often used in one-pot procedures.[7][8] | Moisture sensitive. |
| 2-Picoline Borane | Pic-BH₃ | Methanol, Water, neat | Stable, can be used in aqueous conditions.[9][10] | Less common than borohydride reagents. |
Visualizations
Caption: Experimental workflow for the reductive amination of this compound.
Caption: Simplified mechanism of reductive amination.
References
- 1. 3-Bromo-6-Methylpicolinaldehyde [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. 用2-甲基吡啶-甲硼烷复合物进行还原胺化反应 [sigmaaldrich.cn]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are integral to cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small-molecule kinase inhibitors is a primary focus in modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the hinge region of the ATP-binding site of many kinases.
3-Bromo-6-methoxypicolinaldehyde is a versatile synthetic intermediate for the generation of novel kinase inhibitors. The presence of a bromine atom, a methoxy group, and an aldehyde on the pyridine ring offers multiple points for chemical modification. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to build more complex heterocyclic systems. This multi-faceted reactivity allows for the creation of large, diverse libraries of compounds for screening and optimization of kinase inhibitory activity.
Synthetic Strategies and Applications
The primary application of this compound in kinase inhibitor synthesis lies in its utility as a scaffold for generating substituted pyridine cores. A common strategy involves a two-step process:
-
Modification of the Aldehyde: The aldehyde group can undergo various transformations, such as reductive amination or condensation reactions, to introduce a side chain that can interact with the solvent-exposed region of the kinase.
-
Cross-Coupling at the Bromine Position: The bromine atom is then typically replaced via a palladium-catalyzed cross-coupling reaction to introduce a group that can occupy the hydrophobic pocket of the ATP-binding site.
This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to enhance potency and selectivity for the target kinase.
Hypothetical Kinase Inhibitor Synthesis: Targeting Epidermal Growth Factor Receptor (EGFR)
This section outlines a hypothetical synthesis of a potential Epidermal Growth Factor Receptor (EGFR) inhibitor starting from this compound. The EGFR signaling pathway is a critical regulator of cell proliferation and is often hyperactivated in various cancers.
Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway and the inhibitory action of the synthesized compound.
Experimental Protocols
Protocol 1: Reductive Amination of this compound
This protocol describes the reaction of this compound with a hypothetical amine (e.g., 4-ethynylaniline) to form a secondary amine intermediate.
Materials:
-
This compound
-
4-Ethynylaniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 eq) in dichloroethane (10 mL) is added 4-ethynylaniline (1.1 mmol, 1.1 eq) and acetic acid (0.1 mL).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature for 16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (15 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired secondary amine intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of the secondary amine intermediate with a boronic acid (e.g., quinoline-8-boronic acid).
Materials:
-
Product from Protocol 1
-
Quinoline-8-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the product from Protocol 1 (1.0 mmol, 1.0 eq), quinoline-8-boronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.05 mmol, 0.05 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor.
Synthetic Workflow Diagram
Caption: General synthetic workflow for the preparation of a kinase inhibitor.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical series of kinase inhibitors derived from this compound.
Table 1: Synthesis Yields
| Compound ID | R Group (from Amine) | Ar Group (from Boronic Acid) | Yield (Protocol 1) | Yield (Protocol 2) | Overall Yield |
| EX-01 | 4-Ethynylaniline | Quinoline-8-yl | 75% | 68% | 51% |
| EX-02 | 3-Fluoroaniline | Pyridine-3-yl | 82% | 71% | 58% |
| EX-03 | Aniline | Phenyl | 88% | 75% | 66% |
| EX-04 | 4-Methoxyaniline | Naphthalene-1-yl | 78% | 65% | 51% |
Table 2: Biological Activity
| Compound ID | EGFR IC₅₀ (nM) | HCT116 Proliferation IC₅₀ (µM) |
| EX-01 | 15 | 0.5 |
| EX-02 | 45 | 1.2 |
| EX-03 | 150 | 5.8 |
| EX-04 | 25 | 0.8 |
| Reference Drug | 10 | 0.3 |
Protocol 3: In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the IC₅₀ values of the synthesized compounds against a target kinase.
Materials:
-
Recombinant kinase (e.g., EGFR)
-
Peptide substrate
-
ATP
-
Kinase assay buffer
-
Synthesized compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the synthesized compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a 96-well plate, add 5 µL of the diluted compound solution.
-
Add 10 µL of a master mix containing the peptide substrate and ATP to each well.
-
Initiate the kinase reaction by adding 10 µL of the diluted kinase enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the data to a dose-response curve.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Synthesized compounds in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability and determine the IC₅₀ values.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic routes are generally robust and allow for the creation of diverse chemical libraries. The provided protocols offer a foundation for the synthesis and biological evaluation of potential kinase inhibitors derived from this scaffold. Further optimization of the synthetic procedures and extensive SAR studies are essential for the development of potent and selective clinical candidates.
Application Notes and Protocols for the Preparation of Antimicrobial Agents from 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from 3-Bromo-6-methoxypicolinaldehyde. This document outlines synthetic protocols for two classes of potential antimicrobial compounds—chalcone-like derivatives and Schiff bases—based on established chemical reactions. Furthermore, it details standardized methods for assessing their antimicrobial efficacy and provides a framework for data presentation and visualization of the synthetic and screening workflows.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Heterocyclic compounds, particularly those containing a pyridine scaffold, are a promising area of research due to their diverse biological activities. This compound is a versatile starting material possessing a reactive aldehyde group and a substituted pyridine ring, making it an excellent candidate for the synthesis of novel bioactive molecules. This document details the preparation of two classes of derivatives with known antimicrobial potential: chalcone-like compounds and Schiff bases.
Proposed Synthetic Pathways
Two primary synthetic routes are proposed for the derivatization of this compound to generate compounds with potential antimicrobial activity.
Synthesis of Chalcone-like Derivatives via Claisen-Schmidt Condensation
Chalcones and their heterocyclic analogues are a well-established class of antimicrobial compounds. The proposed synthesis involves a base-catalyzed Claisen-Schmidt condensation between this compound and various substituted acetophenones. This reaction forms an α,β-unsaturated ketone system, a key pharmacophore for antimicrobial activity.
Diagram of the Proposed Synthetic Pathway for Chalcone-like Derivatives
Caption: Synthetic pathway for chalcone-like derivatives.
Synthesis of Schiff Bases
Schiff bases, characterized by an imine or azomethine group (-C=N-), are another important class of compounds with a broad spectrum of biological activities, including antimicrobial effects. These are synthesized through the condensation reaction of this compound with various primary amines.
Diagram of the Proposed Synthetic Pathway for Schiff Bases
Caption: Synthetic pathway for Schiff base derivatives.
Quantitative Data Summary
While specific antimicrobial data for derivatives of this compound are not yet published, the following table presents representative Minimum Inhibitory Concentration (MIC) data for structurally related pyridine-containing chalcones and Schiff bases to demonstrate the potential antimicrobial efficacy of the proposed compounds.
| Compound Class | Derivative/Substituent | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyridine-Chalcone | 4-Chloro | Staphylococcus aureus | 16 | Ciprofloxacin | 4 |
| 4-Nitro | Escherichia coli | 32 | Ciprofloxacin | 8 | |
| 2,4-Dichloro | Bacillus cereus | 22.3 | Ceftriaxone | 20.3 | |
| 4-Methyl | Candida albicans | 64 | Fluconazole | 16 | |
| Pyridine-Schiff Base | 4-Bromoaniline | Staphylococcus aureus | 12.5 | Ampicillin | 25 |
| 4-Methoxyaniline | Escherichia coli | 25 | Ampicillin | 12.5 | |
| 2-Hydroxyaniline | Pseudomonas aeruginosa | 50 | Gentamicin | 8 | |
| 4-Nitroaniline | Candida albicans | >100 | Fluconazole | 16 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chalcone-like Derivatives
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-chloroacetophenone, 4-nitroacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Prepare a solution of NaOH or KOH in ethanol and add it dropwise to the reaction mixture with constant stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone-like derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of Schiff Bases
Materials:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine)
-
Ethanol
-
Glacial acetic acid (optional, as a catalyst)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution. A few drops of glacial acetic acid can be added as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that crystallizes out is collected by filtration.
-
Wash the product with a small amount of cold ethanol and dry.
-
If no solid separates, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
-
Characterize the synthesized Schiff base using spectroscopic techniques.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Standard antibiotics (positive controls)
-
DMSO (for dissolving compounds)
-
Incubator
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight and then dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the synthesized compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the diluted microbial inoculum to each well.
-
Controls: Include a positive control (microbes and broth, no compound), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Screening
Caption: General workflow for antimicrobial screening.
Putative Mechanism of Action
The antimicrobial activity of chalcones and Schiff bases is often attributed to their ability to interact with microbial cellular components. The α,β-unsaturated ketone moiety in chalcones can act as a Michael acceptor, reacting with nucleophilic groups in proteins and enzymes, thereby disrupting their function. The imine group in Schiff bases is crucial for their biological activity, potentially interfering with cellular processes through chelation of metal ions or interaction with biological macromolecules.
Hypothetical Signaling Pathway Inhibition
Application Notes and Protocols: 3-Bromo-6-methoxypicolinaldehyde as a Versatile Precursor for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-bromo-6-methoxypicolinaldehyde in the generation of diverse heterocyclic scaffolds with significant biological activities. Detailed protocols for the synthesis of furopyridine and thienopyridine derivatives are presented, along with their characterization and evaluation as potential therapeutic agents.
Introduction
This compound is a highly functionalized pyridine derivative that serves as a valuable starting material in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde, a versatile bromine atom, and an electron-donating methoxy group, allows for a wide range of chemical transformations. This enables the construction of complex heterocyclic systems, which are privileged structures in numerous biologically active compounds. The aldehyde group provides a handle for condensations and nucleophilic additions, while the bromine atom is amenable to various cross-coupling reactions, facilitating the introduction of diverse substituents and the formation of fused ring systems. The methoxy group can influence the reactivity and solubility of the molecule and its derivatives.
This document outlines the application of this compound as a precursor for the synthesis of furopyridine and thienopyridine derivatives, classes of heterocyclic compounds known for their potent anticancer and antimicrobial properties.
Synthetic Applications and Workflow
The strategic positioning of the functional groups in this compound allows for a logical and efficient construction of fused heterocyclic systems. A general workflow for the synthesis of furopyridines involves an initial Sonogashira coupling to introduce an alkynyl substituent at the 3-position, followed by an intramolecular cyclization to form the furan ring. For the synthesis of thienopyridines, a multi-component Gewald reaction can be employed, utilizing a derivative of the starting aldehyde.
Caption: General synthetic pathways from this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-2-phenylfuro[2,3-b]pyridine
This protocol details a two-step synthesis of a furopyridine derivative from this compound via a Sonogashira coupling followed by an intramolecular cyclization.
Step 1: Sonogashira Coupling to form 3-((4-methoxyphenyl)ethynyl)-6-methoxypicolinaldehyde
Caption: Workflow for Sonogashira coupling.
Materials:
-
This compound
-
4-Ethynylanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Celite
-
Silica gel
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a dried flask under a nitrogen atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF, followed by triethylamine (3.0 eq) and 4-ethynylanisole (1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:EtOAc gradient to afford the desired product.
Step 2: Intramolecular Cyclization to form 6-Methoxy-2-(4-methoxyphenyl)furo[2,3-b]pyridine
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the furopyridine derivative.
Protocol 2: Synthesis of 2-Amino-6-methoxy-4-phenylthieno[2,3-b]pyridine-3-carbonitrile
This protocol outlines a plausible synthesis of a thienopyridine derivative from a derivative of this compound via the Gewald reaction.
Step 1: Knoevenagel Condensation
Procedure:
-
To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain 2-((3-bromo-6-methoxypyridin-2-yl)methylene)malononitrile.
Step 2: Gewald Reaction
Caption: Workflow for the Gewald reaction.
Materials:
-
2-((3-Bromo-6-methoxypyridin-2-yl)methylene)malononitrile
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a suspension of 2-((3-bromo-6-methoxypyridin-2-yl)methylene)malononitrile (1.0 eq) and elemental sulfur (1.2 eq) in ethanol, add a catalytic amount of morpholine.
-
Heat the mixture at 50°C for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the thienopyridine product.
Quantitative Data
The following table summarizes the reported biological activity of representative furopyridine and thienopyrimidine derivatives, which are structurally related to the compounds synthesized from this compound.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Furopyridone | Compound 4c | KYSE70 | 0.655 µg/mL (24h) | [1] |
| KYSE150 | 0.655 µg/mL (24h) | [1] | ||
| Furopyridine | PD18 | A549 (NSCLC) | 28.23 ± 2.18 | [2] |
| PD18 | H1975 (NSCLC) | 21.14 ± 1.57 | [2] | |
| Thienopyrimidine | Compound 14 | MCF7 (Breast) | 22.12 | |
| Compound 13 | MCF7 (Breast) | 22.52 | ||
| Compound 9 | MCF7 (Breast) | 27.83 | ||
| Compound 12 | MCF7 (Breast) | 29.22 |
Biological Activity and Signaling Pathways
Furopyridine and thienopyridine derivatives have demonstrated significant potential as anticancer agents by targeting various key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Furopyridine Derivatives as EGFR and METAP2 Inhibitors
Recent studies have shown that certain furopyridine derivatives exhibit potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Methionine Aminopeptidase 2 (METAP2), both of which are crucial targets in cancer therapy.[1][2] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival. METAP2 is involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
Caption: Inhibition of EGFR and METAP2 signaling by furopyridine derivatives.
These application notes demonstrate the significant potential of this compound as a versatile precursor for the synthesis of novel heterocyclic compounds with promising therapeutic applications. The provided protocols offer a foundation for the development of new anticancer and antimicrobial agents.
References
Application Note: Synthesis of Novel Chalcone Derivatives via Aldol Condensation of 3-Bromo-6-methoxypicolinaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure in which two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a key pharmacophore that imparts a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of novel chalcone derivatives is therefore of significant interest in the field of medicinal chemistry and drug discovery. The Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation, is a widely employed and efficient method for the synthesis of chalcones from aromatic aldehydes and ketones.[1][2]
This application note details a protocol for the synthesis of a novel chalcone derivative through the aldol condensation of 3-Bromo-6-methoxypicolinaldehyde with acetophenone. The presence of the substituted pyridine ring in the aldehyde introduces a heterocyclic element into the chalcone backbone, which can significantly influence its pharmacological properties.
Reaction Principle
The aldol condensation proceeds via a base-catalyzed mechanism.[4][5] The base, in this case, sodium hydroxide, abstracts an acidic α-proton from the ketone (acetophenone) to form a resonance-stabilized enolate ion.[5] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (this compound). The resulting β-hydroxy ketone intermediate readily undergoes dehydration under the reaction conditions to yield the final α,β-unsaturated ketone, or chalcone.[4][6] The reaction is outlined in the scheme below.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of the chalcone derivative is depicted in the following diagram.
Figure 1: General workflow for the synthesis and characterization of the chalcone derivative.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound (Molecular Weight: 216.03 g/mol )[7]
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Distilled Water
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
Mortar and Pestle
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a clean mortar, combine this compound (1.0 mmol) and acetophenone (1.0 mmol).
-
Initiation of Reaction: Add a catalytic amount of solid sodium hydroxide pellets to the mixture.
-
Grinding: Mechanically grind the reaction mixture using a pestle at room temperature for approximately 30 minutes. The progress of the reaction can be monitored by TLC.[1]
-
Reaction Completion: Cover the mortar with filter paper and allow the reaction mixture to stand overnight.
-
Workup: After the reaction is complete, add cold water to the reaction mixture and acidify with a 10% HCl solution until the pH is neutral.
-
Isolation of Product: The precipitated solid product is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product is purified by recrystallization from ethanol to yield the pure chalcone derivative.[8]
-
Characterization: The purified product is characterized by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Hypothetical Data Presentation
The following table summarizes the expected quantitative data for the synthesized chalcone derivative.
| Parameter | Value |
| Product Name | (E)-1-phenyl-3-(6-methoxy-3-bromopyridin-2-yl)prop-2-en-1-one |
| Molecular Formula | C₁₅H₁₂BrNO₂ |
| Molecular Weight | 318.17 g/mol |
| Yield | 85% |
| Melting Point | 125-127 °C |
| ¹H NMR (CDCl₃, δ ppm) | 8.05 (d, 2H, Ar-H), 7.80 (d, 1H, J=15.5 Hz, =CH), 7.60-7.45 (m, 4H, Ar-H), 7.55 (d, 1H, J=15.5 Hz, =CH), 6.90 (d, 1H, Ar-H), 4.00 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 190.0 (C=O), 163.5, 152.0, 144.5, 141.0, 133.0, 130.0, 128.8, 128.5, 122.0, 115.0, 110.0, 54.0 (OCH₃) |
| IR (KBr, cm⁻¹) | 1660 (C=O stretching), 1590, 1570 (C=C stretching), 1250 (C-O stretching) |
| Mass Spec (m/z) | 317 [M]⁺, 319 [M+2]⁺ |
Signaling Pathway Diagram
Chalcones are known to exert their biological effects through various signaling pathways. The diagram below illustrates a hypothetical mechanism of action where a chalcone derivative inhibits a pro-inflammatory pathway.
Figure 2: Hypothetical inhibition of a pro-inflammatory signaling pathway by a chalcone derivative.
The described protocol provides a straightforward and efficient method for the synthesis of a novel chalcone derivative from this compound. The Claisen-Schmidt condensation is a versatile reaction that can be adapted for the synthesis of a wide variety of chalcones with potential applications in drug discovery and development. The characterization data, although hypothetical, are based on expected values for similar structures and provide a benchmark for the successful synthesis of the target compound. Further studies would be required to evaluate the biological activity of this novel chalcone and to elucidate its precise mechanism of action.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-Bromo-6-methoxypicolinaldehyde. This versatile building block is a valuable starting material in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the aldehyde, bromo, and methoxy functionalities allows for a variety of subsequent chemical transformations.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis and are widely used in the pharmaceutical industry for the construction of drug candidates. Key examples of these reactions include the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination, each offering a unique method for introducing diverse functional groups onto an aromatic or heteroaromatic scaffold.
General Reaction Scheme:
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-methoxypicolinaldehydes
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or ester. This reaction is particularly useful for the synthesis of biaryl and heteroaryl-aryl structures.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88-96 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of bromopyridines.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (0.03 mmol).
-
Add the degassed solvent mixture (e.g., 8 mL of toluene and 2 mL of water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-methoxypicolinaldehyde.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of 3-Alkynyl-6-methoxypicolinaldehydes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.[2]
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | 60 | 8 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine (3) | Toluene | 70 | 12 | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ (2) | DMF | 80 | 10 | 75-85 |
Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure adapted from established methods for the Sonogashira coupling of bromopyridines.[3][4]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine, 2 equivalents)
-
Solvent (e.g., Anhydrous THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Add the anhydrous solvent (e.g., 10 mL of THF) and the base (e.g., 2.0 mmol of triethylamine).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C).
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-6-methoxypicolinaldehydes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful tool for the synthesis of arylamines.[5]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 80-92 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 20 | 75-88 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ (2.5) | THF | 90 | 24 | 70-85 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure adapted from established methods for the Buchwald-Hartwig amination of bromopyridines.[6]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium source, ligand, and base.
-
Add this compound (1.0 mmol) and the solvent (5 mL).
-
Add the amine (1.2 mmol) and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Many of the solvents used are flammable and should be handled in a well-ventilated fume hood.
-
The bases used can be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of substituted picolinaldehydes. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as detailed in these application notes, offer efficient routes to aryl, alkynyl, and amino derivatives, respectively. These protocols serve as a valuable starting point for researchers in drug discovery and materials science, enabling the rapid generation of novel molecular entities for further investigation. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for 3-Bromo-6-methoxypicolinaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinamides represent a significant class of modern fungicides, with commercial products demonstrating high efficacy against a range of plant pathogens. These agrochemicals function by inhibiting the Qi site of the mitochondrial cytochrome bc1 complex, a crucial enzyme in fungal respiration. The core structure of these fungicides is a substituted picolinamide moiety. 3-Bromo-6-methoxypicolinaldehyde is a valuable, functionalized pyridine building block that can serve as a precursor for the synthesis of novel picolinamide-based agrochemical candidates. The aldehyde functionality can be readily oxidized to a carboxylic acid, which can then be coupled with various amines to generate a library of potential new fungicides for structure-activity relationship (SAR) studies. This document outlines a proposed synthetic pathway and detailed protocols for the use of this compound in the synthesis of a model picolinamide fungicide analogue.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process. The first step is the oxidation of this compound to its corresponding carboxylic acid, 3-Bromo-6-methoxypicolinic acid. The second step involves the amide coupling of this acid with a chiral amine, (S)-1-phenylethanamine, to yield the final picolinamide product. (S)-1-phenylethanamine is chosen as a representative amine to model the chiral side-chains found in commercial picolinamide fungicides.
Caption: Proposed two-step synthesis of a picolinamide fungicide analogue.
Experimental Protocols
Step 1: Oxidation of this compound to 3-Bromo-6-methoxypicolinic acid
This protocol describes the oxidation of the aldehyde to a carboxylic acid using potassium permanganate, a common and effective oxidizing agent for this transformation.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in water.
-
Slowly add potassium permanganate (1.1 eq) portion-wise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for 2 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully add a saturated solution of sodium bisulfite until the manganese dioxide is dissolved and the solution becomes colorless.
-
Acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Extract the aqueous solution three times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3-Bromo-6-methoxypicolinic acid as a white solid.
Step 2: Amide Coupling of 3-Bromo-6-methoxypicolinic acid with (S)-1-phenylethanamine
This protocol details the formation of the amide bond using a common coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine).
Materials:
-
3-Bromo-6-methoxypicolinic acid
-
(S)-1-phenylethanamine
-
HATU
-
DIPEA
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-6-methoxypicolinic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add (S)-1-phenylethanamine (1.05 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired picolinamide, (S)-N-(1-phenylethyl)-3-bromo-6-methoxypicolinamide.
Caption: Workflow for the amide coupling of 3-Bromo-6-methoxypicolinic acid.
Data Presentation
The following tables summarize the quantitative data for the proposed synthetic protocols.
Table 1: Reactant and Product Data for Step 1 (Oxidation)
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) | Yield (%) |
| This compound | C₇H₆BrNO₂ | 216.03 | 0.01 | 2.16 | - |
| Potassium Permanganate | KMnO₄ | 158.03 | 0.011 | 1.74 | - |
| 3-Bromo-6-methoxypicolinic acid | C₇H₆BrNO₃ | 232.03 | - | - | ~85-95 |
Table 2: Reactant and Product Data for Step 2 (Amide Coupling)
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) | Yield (%) |
| 3-Bromo-6-methoxypicolinic acid | C₇H₆BrNO₃ | 232.03 | 0.01 | 2.32 | - |
| (S)-1-phenylethanamine | C₈H₁₁N | 121.18 | 0.0105 | 1.27 | - |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 0.011 | 4.18 | - |
| DIPEA | C₈H₁₉N | 129.24 | 0.025 | 3.23 | - |
| (S)-N-(1-phenylethyl)-3-bromo-6-methoxypicolinamide | C₁₅H₁₅BrN₂O₂ | 335.20 | - | - | ~80-90 |
Disclaimer: The protocols and data provided are for illustrative purposes and are based on established chemical transformations. Actual yields and reaction conditions may require optimization. Researchers should conduct their own risk assessments and adhere to all laboratory safety guidelines.
Application Note: Synthesis of Bipyridine Ligands from 3-Bromo-6-methoxypicolinaldehyde
This document provides a detailed protocol for the synthesis of a bipyridine ligand, specifically 6'-methoxy-[2,3'-bipyridine]-6-carbaldehyde, utilizing a Suzuki-Miyaura cross-coupling reaction. The starting material for this synthesis is 3-Bromo-6-methoxypicolinaldehyde. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and materials science.
Bipyridine ligands are fundamental building blocks in coordination chemistry and have wide-ranging applications in catalysis, materials science, and pharmaceuticals.[1][2] The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds like bipyridines.[3][4] This method is favored for its mild reaction conditions and tolerance of various functional groups.[4]
The following protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 2-pyridylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 6'-methoxy-[2,3'-bipyridine]-6-carbaldehyde.
Materials and Reagents:
-
This compound
-
2-Pyridylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), 2-pyridylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and sodium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill it with an inert gas such as nitrogen or argon. This cycle should be repeated three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the this compound should be approximately 0.1 M.[5]
-
Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed, which typically takes between 4 to 12 hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate three times.[3][5]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to yield the pure 6'-methoxy-[2,3'-bipyridine]-6-carbaldehyde.[4][5]
Data Presentation
The following table summarizes the quantitative data for a representative Suzuki-Miyaura coupling reaction as described in the protocol.
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| This compound | 216.03 | 1.0 | 1.0 | 216 mg |
| 2-Pyridylboronic acid | 122.92 | 1.2 | 1.2 | 147 mg |
| Pd(dppf)Cl₂ | 731.73 | 0.03 | 0.03 | 22 mg |
| Sodium carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 | 212 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
| Product: 6'-methoxy-[2,3'-bipyridine]-6-carbaldehyde | 214.22 | - | - | Theoretical Yield: 214 mg |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1] This reaction involves the olefination of an aldehyde or ketone with a phosphonate-stabilized carbanion, typically leading to the stereoselective formation of alkenes.[2] Key benefits of the HWE reaction include the enhanced nucleophilicity of the phosphonate carbanion, which allows for reactions with a broader range of carbonyl compounds, and the straightforward removal of the water-soluble phosphate byproduct during workup.[1][2]
These application notes provide detailed protocols for the Horner-Wadsworth-Emmons reaction of 3-Bromo-6-methoxypicolinaldehyde, a versatile building block in medicinal chemistry and materials science. The protocols are designed to be adaptable for the synthesis of various vinylpyridine derivatives, which are important scaffolds in numerous biologically active compounds. Both standard conditions for the synthesis of (E)-alkenes and modified conditions for accessing (Z)-alkenes are presented.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction is initiated by the deprotonation of a phosphonate ester using a suitable base to generate a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of the aldehyde (in this case, this compound). The resulting intermediate subsequently eliminates a dialkyl phosphate salt to yield the desired alkene product. The stereochemical outcome of the reaction is influenced by several factors, including the structure of the reactants, the nature of the base and solvent, and the reaction temperature.[2]
Data Presentation: Predicted Outcomes for HWE Reaction of this compound
While specific experimental data for the Horner-Wadsworth-Emmons reaction of this compound is not extensively reported in the literature, the following tables provide predicted outcomes based on general knowledge of the HWE reaction with aromatic and heteroaromatic aldehydes. These tables are intended to serve as a guideline for researchers in designing their experiments.
Table 1: Predicted Outcomes for (E)-Alkene Synthesis (Standard HWE Conditions)
| Phosphonate Reagent | Base | Solvent | Temperature (°C) | Predicted Yield (%) | Predicted E/Z Ratio |
| Triethyl phosphonoacetate | NaH | THF | 0 to rt | 80-95 | >95:5 |
| Trimethyl phosphonoacetate | NaH | THF | 0 to rt | 80-95 | >95:5 |
| Diethyl benzylphosphonate | NaH | THF | 0 to rt | 75-90 | >95:5 |
| Diethyl (cyanomethyl)phosphonate | NaH | THF | 0 to rt | 70-85 | >90:10 |
Table 2: Predicted Outcomes for (Z)-Alkene Synthesis (Still-Gennari Conditions)
| Phosphonate Reagent | Base System | Solvent | Temperature (°C) | Predicted Yield (%) | Predicted Z/E Ratio |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF | -78 | 70-85 | >95:5 |
| Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate | KHMDS, 18-crown-6 | THF | -78 | 65-80 | >95:5 |
Table 3: Predicted Outcomes for Base-Sensitive Substrates (Masamune-Roush Conditions)
| Phosphonate Reagent | Base System | Solvent | Temperature (°C) | Predicted Yield (%) | Predicted E/Z Ratio |
| Triethyl phosphonoacetate | LiCl, DBU | Acetonitrile | 0 to rt | 75-90 | >95:5 |
| Triethyl phosphonoacetate | LiCl, TEA | Acetonitrile | 0 to rt | 70-85 | >90:10 |
Experimental Protocols
Protocol 1: Standard Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis
This protocol describes the reaction of this compound with triethyl phosphonoacetate to yield predominantly the (E)-α,β-unsaturated ester.
Materials:
-
This compound (1.0 mmol)
-
Triethyl phosphonoacetate (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of this compound in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene.
Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis
This protocol is adapted for the synthesis of (Z)-alkenes using a fluorinated phosphonate reagent and a strong, non-coordinating base.
Materials:
-
This compound (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF)
-
18-crown-6 (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl) phosphonoacetate and 18-crown-6 in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the KHMDS solution dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of this compound in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (Z)-alkene.
Mandatory Visualization
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Troubleshooting and Safety Precautions
-
Low Yield: Ensure all reagents and solvents are anhydrous, as the phosphonate carbanion is highly sensitive to moisture. The base (e.g., NaH) should be of high quality and handled under an inert atmosphere.
-
Poor Stereoselectivity: For (E)-alkenes, higher temperatures can sometimes improve selectivity. For (Z)-alkenes, it is crucial to maintain a low temperature (-78 °C) throughout the reaction.
-
Incomplete Reaction: The reaction time may need to be extended. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Safety: Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle it with extreme care in a fume hood and under an inert atmosphere. The other reagents and solvents are also flammable and/or toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these detailed protocols and considering the provided data, researchers can effectively utilize the Horner-Wadsworth-Emmons reaction for the synthesis of novel vinylpyridine derivatives from this compound for applications in drug discovery and materials science.
References
Application in total synthesis of natural products
Application Note: Total Synthesis of (+)-Ingenol
Topic: Application in Total Synthesis of Natural Products Audience: Researchers, scientists, and drug development professionals.
Introduction to (+)-Ingenol
(+)-Ingenol is a structurally complex diterpenoid isolated from the sap of plants from the Euphorbia genus. It belongs to the ingenane family, characterized by a highly strained "inside-outside" tetracyclic 5/7/7/3 ring system that has presented a formidable challenge to synthetic chemists for decades. The significance of ingenol extends beyond its architectural complexity; its derivative, ingenol mebutate (Picato®), is an FDA-approved topical medication for the treatment of actinic keratosis, a precancerous skin condition.[1] Furthermore, various ingenol derivatives have demonstrated potent anti-cancer, anti-leukemic, and anti-HIV latency activities, making the development of a scalable and efficient synthetic route a critical objective for medicinal chemistry and drug development.[1]
This document details the landmark 14-step total synthesis of (+)-ingenol developed by the Baran group at The Scripps Research Institute.[1] This synthesis represents a paradigm shift in efficiency, starting from the inexpensive commodity chemical (+)-3-carene and employing a bio-inspired two-phase strategy.[1][2]
Biological Mechanism of Action: PKC Activation
The therapeutic effects of ingenol derivatives are primarily attributed to a dual mechanism of action initiated by the activation of Protein Kinase C (PKC) isozymes. Ingenol acts as a diacylglycerol (DAG) analog, binding to and activating PKC. This leads to:
-
Direct Cytotoxicity: Rapid induction of necrotic cell death in the target tumor cells.
-
Immunomodulation: Stimulation of a localized inflammatory response, leading to the recruitment of neutrophils that eliminate any remaining aberrant cells.
Retrosynthetic Analysis and Strategy
The Baran synthesis is conceptually divided into two distinct phases, mimicking the biosynthetic pathway of terpenes: a "cyclase phase" to rapidly construct the carbon skeleton and an "oxidase phase" to install the necessary oxygenation late-stage.[2][3] This approach minimizes the use of protecting groups and increases overall efficiency.
The retrosynthesis begins by disconnecting the key oxygen functionalities, leading back to the tigliane-type core intermediate 8 . This intermediate is envisioned to arise from a key Pauson-Khand cyclization of the highly functionalized enyne 14 , which itself is assembled from two fragments derived from (+)-3-carene and a propargyl alcohol derivative.
Quantitative Data Summary
This two-phase approach dramatically improves the efficiency of accessing the ingenol core. The Baran synthesis is compared with previous landmark total syntheses below.
| Parameter | Winkler (2002) | Tanino/Kuwajima (2003) | Baran (2013) |
| Starting Material | Cycloheptenone deriv. | Cycloheptenone deriv. | (+)-3-Carene |
| Longest Linear Sequence | 37-46 steps | ~40 steps | 14 steps |
| Overall Yield | < 0.1% | < 0.1% | ~1.2% [3] |
| Key Strategy | Photocycloaddition | Pinacol Rearrangement | Pauson-Khand / Pinacol |
Key Experiments: Protocols and Methodologies
Key Transformation 1: Pauson-Khand Cyclization
This rhodium-catalyzed intramolecular [2+2+1] cycloaddition is a critical C-C bond-forming step that constructs the fused 5/7 ring system of the tigliane core in a single transformation.[2][4] High dilution and anhydrous conditions are essential for achieving a high yield.[2]
Protocol: Rhodium-Catalyzed Pauson-Khand Cyclization (Adapted from Jørgensen, L. et al. Science2013 , 341, 878-882 and supplementary materials).[2]
-
Materials:
-
Enyne Substrate 14 (1.0 equiv)
-
Chlorodicarbonylrhodium(I) dimer, [RhCl(CO)₂]₂ (0.10 equiv)
-
Anhydrous, degassed toluene
-
Carbon monoxide (CO) gas balloon
-
Flame-dried Schlenk flask with condenser
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the enyne substrate 14 .
-
Add anhydrous, degassed toluene via cannula to achieve high dilution (0.005 M).
-
Add the [RhCl(CO)₂]₂ catalyst to the solution.
-
Sparge the solution with CO gas for 5 minutes, then maintain a static CO atmosphere (balloon).
-
Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel to afford the dienone product 15 .
-
Key Transformation 2: Pinacol Rearrangement
The construction of the "inside-outside" ingenane skeleton is achieved via a Lewis acid-mediated pinacol rearrangement.[4][5] This step was a major challenge and required careful optimization of the substrate and reaction conditions to favor the desired skeletal rearrangement over competing pathways.[6]
Protocol: BF₃·OEt₂ Mediated Pinacol Rearrangement (Adapted from Jørgensen, L. et al. Science2013 , 341, 878-882 and supplementary materials).[2]
-
Materials:
-
Diol precursor (as cyclic carbonate 13 ) (1.0 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (3.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Flame-dried round-bottom flask
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the cyclic carbonate 13 in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BF₃·OEt₂ (3.0 equiv) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, monitoring consumption of the starting material by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the rearranged ingenane core 14 .
-
Summary of Key Synthetic Steps and Yields
The following table summarizes the key transformations in the 14-step synthesis of (+)-Ingenol.
| Phase | Step | Transformation | Key Reagents | Yield (%) |
| Cyclase | 1-4 | Fragment Assembly | O₃; LiHMDS; EthynylMgBr | 44 (Aldol) |
| Cyclase | 5 | Silyl Protection | TBSOTf, TMSOTf | 72 |
| Cyclase | 6 | Pauson-Khand Cyclization | [RhCl(CO)₂]₂ | 72 |
| Cyclase | 7 | Grignard Addition | MeMgBr | 80 |
| Oxidase | 8 | Dihydroxylation | OsO₄, NMO | 75 |
| Oxidase | 9 | Carbonate Protection | Triphosgene, Pyridine | 99 |
| Oxidase | 10 | Pinacol Rearrangement | BF₃·OEt₂ | 80 |
| Oxidase | 11 | Allylic Oxidation | SeO₂, tBuOOH | 45 |
| Oxidase | 12 | Acetylation / Deprotection | Ac₂O; K₂CO₃ | 79 (2 steps) |
| Oxidase | 13 | Dehydration | Martin Sulfurane | 76 |
| Oxidase | 14 | Allylic Oxidation | SeO₂, tBuOOH | 50 |
Conclusion
The total synthesis of (+)-ingenol by the Baran group is a landmark achievement in organic chemistry, demonstrating that complex natural products can be accessed through highly efficient and scalable routes. By employing a bio-inspired two-phase strategy, the synthesis was completed in only 14 steps, a significant improvement over previous efforts. This work not only provides a reliable source of (+)-ingenol for further pharmacological study but also enables the creation of novel analogs with potentially improved therapeutic properties.[1] The strategic application of powerful transformations like the Pauson-Khand cyclization and the pinacol rearrangement provides a blueprint for the synthesis of other architecturally complex terpenoids.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-bromo-6-methoxypyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 3-bromo-6-methoxypyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when performing Suzuki coupling with 3-bromo-6-methoxypyridine derivatives?
A1: The most prevalent challenges include low to no product yield, and the formation of significant side products. These issues often arise from the electronic properties of the substituted pyridine ring, which can influence the efficiency of the catalytic cycle. Specific problems include catalyst inhibition by the pyridine nitrogen, and side reactions like protodeboronation of the boronic acid and homocoupling of the reactants.[1]
Q2: How does the 6-methoxy group on the pyridine ring affect the Suzuki coupling reaction?
A2: The 6-methoxy group is an electron-donating group, which increases the electron density of the pyridine ring. This can make the oxidative addition of the palladium catalyst to the carbon-bromine bond more challenging, as this step is favored by electron-deficient aryl halides.[2] Consequently, more reactive catalyst systems may be required to achieve good yields.
Q3: Is 3-bromo-6-methoxypyridine prone to catalyst inhibition?
A3: Yes, like many pyridine-containing substrates, the nitrogen lone pair of 3-bromo-6-methoxypyridine can coordinate to the palladium catalyst. This can lead to the formation of stable, inactive catalyst complexes, thereby inhibiting the reaction.[1] The use of bulky ligands can often mitigate this issue by sterically shielding the palladium center.
Q4: What are the primary side reactions to be aware of?
A4: The main side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid by a proton source (often water), resulting in the formation of an arene byproduct.[3][4] Heteroaryl boronic acids can be particularly susceptible to this side reaction.[3]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide to form a symmetrical biaryl. The presence of oxygen in the reaction mixture can promote the homocoupling of boronic acids.[3][5]
Troubleshooting Guides
Problem 1: Low to No Product Yield
Low or no yield is a frequent problem and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for low to no yield in Suzuki coupling.
| Issue | Potential Cause | Recommended Action |
| Catalyst Inactivity | - Inhibition by pyridine nitrogen. - Insufficiently reactive catalyst for the electron-rich substrate. | - Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center and promote oxidative addition.[1] - Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 3-5 mol%). - Palladium Source: Screen different palladium precursors like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes.[6] |
| Ineffective Base | - The base may be too weak to facilitate the transmetalation step effectively. - Poor solubility of the base. | - Base Strength: Switch to a stronger, non-nucleophilic base. K₃PO₄ and Cs₂CO₃ are often effective choices.[2] - Physical Form: Ensure the base is finely powdered to maximize its surface area and reactivity. |
| Suboptimal Reaction Conditions | - Insufficient temperature for oxidative addition. - Presence of oxygen deactivating the catalyst. - Inappropriate solvent. | - Temperature: Increase the reaction temperature, typically in the range of 80-120 °C.[4] - Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen.[4] - Solvent Choice: Screen different solvents. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.[7] |
Problem 2: Significant Formation of Side Products
The presence of byproducts such as homocoupled products and protodeboronated starting material can significantly reduce the yield of the desired product.
| Side Reaction | Primary Cause | Mitigation Strategy |
| Protodeboronation | - Presence of water or other proton sources leading to the cleavage of the C-B bond of the boronic acid.[3] | - Use Anhydrous Conditions: Dry solvents and reagents thoroughly. - Boronic Acid Stability: Employ more stable boronic acid derivatives such as pinacol esters, MIDA esters, or potassium trifluoroborate salts.[1] These are generally more resistant to hydrolysis.[8] - Base Choice: In some cases, a weaker base or careful control of base stoichiometry can reduce the rate of protodeboronation. |
| Homocoupling | - Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[3][5] - Can be catalyzed by palladium species. | - Rigorous Degassing: Ensure the reaction setup is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are degassed prior to use.[5] - Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes suppress the homocoupling of the aryl bromide. |
Experimental Protocols
General Protocol for Suzuki Coupling of 3-bromo-6-methoxypyridine
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
-
Reagent Preparation: To an oven-dried reaction vessel, add the 3-bromo-6-methoxypyridine derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst/ligand (e.g., Pd(OAc)₂ with SPhos, 1-3 mol%).[4]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for at least three cycles.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Key Concepts and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is crucial for effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-6-methoxypyridine. This is often the rate-limiting step and can be challenging for electron-rich substrates.[2]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.[9]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired product and regenerating the Pd(0) catalyst.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Wittig Reactions with Substituted Picolinaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Wittig olefination of substituted picolinaldehydes.
Troubleshooting Guide
This guide addresses common issues encountered during the Wittig reaction with substituted picolinaldehydes, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Ylide Formation: Insufficiently strong base, wet solvent/reagents, or low-quality base can hinder the deprotonation of the phosphonium salt.[1] | - Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH, KHMDS). The choice of base is critical.[1] - Use rigorously dried, anhydrous solvents (e.g., THF, diethyl ether) and flame-dried glassware under an inert atmosphere (N₂ or Ar).[1] - For non-stabilized ylides, strong bases like n-BuLi or NaH are typically required.[1] |
| Ylide Instability: Non-stabilized ylides can be unstable and decompose before reacting with the aldehyde.[1] | - Consider generating the ylide in situ in the presence of the picolinaldehyde.[2] - Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize ylide decomposition.[1] | |
| Picolinaldehyde Instability/Side Reactions: Picolinaldehydes can be prone to oxidation, polymerization, or decomposition under basic conditions.[1][3] The pyridine nitrogen can also influence reactivity. | - Use freshly distilled or purified picolinaldehyde. - Consider a tandem oxidation-Wittig process where the aldehyde is generated in situ from the corresponding alcohol.[3] - The electron-withdrawing nature of the pyridine ring can increase the aldehyde's susceptibility to side reactions. Slower addition of the aldehyde to the ylide solution at low temperatures may help. | |
| Steric Hindrance: Bulky substituents on either the picolinaldehyde or the ylide can impede the reaction.[1][3] | - For sterically hindered substrates, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs more nucleophilic phosphonate carbanions.[1][3] | |
| Poor E/Z Selectivity | Ylide Type: The type of ylide (stabilized, semi-stabilized, or non-stabilized) is the primary determinant of stereoselectivity.[4] | - For (E)-alkenes , use a stabilized ylide (containing an electron-withdrawing group like an ester or ketone). These reactions are typically under thermodynamic control.[4] The Horner-Wadsworth-Emmons reaction is also an excellent alternative for high (E)-selectivity.[5][6] - For (Z)-alkenes , use a non-stabilized ylide (e.g., derived from an alkyl halide) under salt-free conditions. These reactions are generally under kinetic control.[4] |
| Presence of Lithium Salts: Lithium salts can disrupt the kinetic control of non-stabilized ylide reactions, leading to lower (Z)-selectivity through "stereochemical drift".[3] | - To enhance (Z)-selectivity with non-stabilized ylides, use sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS, NaH) instead of lithium bases like n-BuLi.[1] | |
| Reaction Conditions: Temperature and solvent can influence the stability of intermediates and transition states, affecting the E/Z ratio. | - For stabilized ylides, higher temperatures can favor the thermodynamically more stable (E)-isomer. - For non-stabilized ylides, low temperatures are crucial to maintain kinetic control and favor the (Z)-isomer. | |
| Difficulty in Product Purification | Triphenylphosphine Oxide (TPPO) Removal: The primary byproduct, TPPO, can be difficult to separate from the desired alkene due to similar polarities. | - Optimize chromatography conditions (e.g., using less polar solvent systems if the product allows). - TPPO can sometimes be precipitated from a nonpolar solvent like hexane or a mixture of diethyl ether and hexane. - The byproduct of the HWE reaction is a water-soluble phosphate ester, which simplifies purification.[1][5] |
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with 2-picolinaldehyde giving a low yield?
Low yields with 2-picolinaldehyde can be due to several factors. The nitrogen atom at the 2-position is electron-withdrawing, which can make the aldehyde more susceptible to side reactions under strongly basic conditions. Additionally, the nitrogen can potentially chelate with metal cations from the base (e.g., Li⁺ from n-BuLi), which might alter the reactivity of the aldehyde or the ylide. Ensure you are using high-purity aldehyde and consider adding it slowly to the pre-formed ylide at low temperature.
Q2: How can I control the stereochemistry (E/Z ratio) of the resulting vinylpyridine?
The stereochemical outcome is primarily dictated by the type of ylide you use:
-
For (E)-vinylpyridines (trans): Use a stabilized ylide , which has an electron-withdrawing group (e.g., -CO₂Et, -C(O)R). These reactions favor the more thermodynamically stable (E)-isomer. The Horner-Wadsworth-Emmons (HWE) reaction is also highly recommended for obtaining (E)-alkenes.[5][7]
-
For (Z)-vinylpyridines (cis): Use a non-stabilized ylide (e.g., Ph₃P=CH-Alkyl). To maximize (Z)-selectivity, it is crucial to use salt-free conditions, which often means using sodium or potassium bases (like NaHMDS or KHMDS) instead of lithium bases (like n-BuLi).[1]
Q3: My reaction with a substituted picolinaldehyde and a stabilized ylide is very slow. What can I do?
Stabilized ylides are less reactive than their non-stabilized counterparts, and reactions with electron-deficient heteroaromatic aldehydes can sometimes be sluggish.[3] You can try gently warming the reaction mixture after the initial addition at low temperature. However, if the reaction remains slow or gives a poor yield, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative. The phosphonate carbanions used in the HWE reaction are more nucleophilic and often react more efficiently with less reactive aldehydes.[1][6]
Q4: Are there any specific side reactions to be aware of when using picolinaldehydes?
Under strongly basic conditions, picolinaldehydes can potentially undergo side reactions such as Cannizzaro-type reactions or aldol condensations, especially if the ylide generation is slow or incomplete, leaving free base in the presence of the aldehyde. The acidity of protons on substituents on the pyridine ring can also be a factor. Using the aldehyde as the limiting reagent and ensuring efficient ylide formation before its addition can help minimize these issues.
Quantitative Data Summary
The following table summarizes representative yields and E/Z ratios for Wittig and Horner-Wadsworth-Emmons reactions with pyridine-based aldehydes.
| Aldehyde | Ylide/Phosphonate | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio | Reference |
| 4-Bromobenzaldehyde¹ | Pyridylphosphonium Salt 2d² | ᵗPentOK | THF/DCM | -78 to RT | 81 | >20:1 (Z/E) | [8] |
| 4-Nitrobenzaldehyde¹ | Pyridylphosphonium Salt 2d² | ᵗPentOK | THF/DCM | -78 to RT | 78 | >20:1 (Z/E) | [8] |
| 2-Naphthaldehyde¹ | Pyridylphosphonium Salt 2d² | ᵗPentOK | THF/DCM | -78 to RT | 75 | >20:1 (Z/E) | [8] |
| 3-Pyridinecarboxaldehyde | Ph₃P=CHCO₂Et | NaH | THF | RT | 85 | >95:5 (E/Z) | Hypothetical example based on typical stabilized ylide reactivity. |
| 2-Picolinaldehyde | (EtO)₂P(O)CH₂CN | NaH | DME | RT | 92 | >98:2 (E/Z) | Hypothetical example based on typical HWE reactivity. |
¹Note: While not a picolinaldehyde, these examples from a study using a pyridine-derived phosphonium salt demonstrate the high Z-selectivity achievable. ²Pyridylphosphonium Salt 2d is a chiral phosphonium salt with a carboxamide substituent, derived from a pyridine backbone.
Experimental Protocols
Protocol 1: General Procedure for (Z)-Selective Wittig Reaction with a Non-Stabilized Ylide
This protocol is a general guideline for reacting a substituted picolinaldehyde with a non-stabilized ylide to favor the (Z)-alkene.
Materials:
-
Alkyltriphenylphosphonium halide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq)
-
Substituted picolinaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the alkyltriphenylphosphonium halide in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add KHMDS as a solution in THF dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., deep red, orange).
-
Stir the mixture at -78 °C for 1 hour.
-
-
Reaction with Picolinaldehyde:
-
Dissolve the substituted picolinaldehyde in a minimal amount of anhydrous THF.
-
Slowly add the picolinaldehyde solution to the ylide solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes, then let it slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for (E)-Selective Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is a general guideline for reacting a substituted picolinaldehyde with a phosphonate to favor the (E)-alkene.
Materials:
-
Trialkyl phosphonoacetate (or other stabilized phosphonate) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Substituted picolinaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Extraction solvent (e.g., diethyl ether)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Anion Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the trialkyl phosphonoacetate dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
-
Reaction with Picolinaldehyde:
-
Dissolve the substituted picolinaldehyde in a minimal amount of anhydrous THF.
-
Slowly add the picolinaldehyde solution to the phosphonate anion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (3x).
-
The aqueous layer will contain the water-soluble phosphate byproduct.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Visualizations
Caption: Troubleshooting workflow for low Wittig reaction yields.
Caption: Logic diagram for achieving desired alkene stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
Preventing protodebromination in reactions with 3-Bromo-6-methoxypicolinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-methoxypicolinaldehyde. The focus is on preventing the common side reaction of protodebromination in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodebromination and why is it a problem in reactions with this compound?
A1: Protodebromination is an undesired side reaction where the bromine atom on the picolinaldehyde ring is replaced by a hydrogen atom, leading to the formation of 6-methoxypicolinaldehyde. This side reaction consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process due to the formation of a significant byproduct.
Q2: What are the primary factors that cause protodebromination?
A2: Several factors can promote protodebromination, particularly in palladium-catalyzed cross-coupling reactions:
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the carbon-bromine bond.
-
Basic Conditions: While necessary for many coupling reactions, strong bases can promote protodebromination. The choice of base is critical.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodebromination.
-
Catalyst and Ligands: The choice of palladium catalyst and phosphine ligand can influence the rate of this side reaction. In some cases, bulky phosphine ligands, while beneficial for the desired coupling, can also increase the rate of protodebromination.
-
Reaction Time: Longer reaction times at elevated temperatures increase the likelihood of protodebromination.
Q3: How does the aldehyde group in this compound affect its reactivity and the potential for protodebromination?
A3: The aldehyde group is an electron-withdrawing group, which can influence the reactivity of the C-Br bond. It can also potentially coordinate to the metal center of the catalyst, affecting the catalytic cycle. While this can sometimes be beneficial, it can also lead to catalyst inhibition or promote side reactions. In some cases, simultaneous reduction of the aldehyde to a hydroxymethyl group has been observed during Suzuki cross-coupling reactions.[1]
Q4: When should I consider using a protecting group for the aldehyde functionality?
A4: If you are observing significant side reactions involving the aldehyde group, such as reduction or addition of organometallic reagents, or if you suspect it is inhibiting the catalyst, using a protecting group may be necessary. Acetals are common protecting groups for aldehydes and are generally stable to the basic conditions of many cross-coupling reactions.
Troubleshooting Guides
This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
Issue: Low yield of the desired coupled product and significant formation of 6-methoxypicolinaldehyde (protodebromination).
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Base is too strong | Switch to a milder base such as K₃PO₄, Cs₂CO₃, or Na₂CO₃. | Stronger bases can accelerate the rate of protodebromination. Milder bases are often sufficient to promote the Suzuki coupling while minimizing this side reaction. |
| Presence of water | Use anhydrous solvents and reagents. Consider adding a drying agent like molecular sieves. | Water is a common proton source for protodebromination. |
| High reaction temperature | Lower the reaction temperature. Screen temperatures from room temperature up to 80 °C. | Higher temperatures can favor the protodebromination pathway. |
| Inappropriate catalyst/ligand | Screen different palladium catalysts and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | The right ligand can accelerate the desired cross-coupling, outcompeting protodebromination. Bulky ligands can also prevent catalyst inhibition by the pyridine nitrogen. |
| Boronic acid instability | Use a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt instead of the boronic acid. | These derivatives are often more stable to the reaction conditions and less prone to protodeboronation, which can be a competing side reaction. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of protodebrominated byproduct.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Base is not optimal | Screen different bases such as NaOtBu, K₂CO₃, or Cs₂CO₃. | The choice of base is crucial in Buchwald-Hartwig amination and can significantly impact the reaction outcome. |
| Catalyst deactivation | Use a pre-formed palladium catalyst or screen different ligand-to-metal ratios. | Catalyst deactivation can be an issue, and using a more stable pre-catalyst or optimizing the ligand concentration can help. |
| Solvent effects | Try different aprotic solvents like toluene, dioxane, or THF. | The solvent can influence the solubility of the reagents and the stability of the catalytic species. |
| High temperature | Optimize the reaction temperature. Start with a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow. | As with other cross-coupling reactions, high temperatures can promote protodebromination. |
Experimental Protocols
The following are generalized experimental protocols for common cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add a degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium pre-catalyst (e.g., a Buchwald pre-catalyst, 1-3 mol%), a suitable phosphine ligand (if not using a pre-catalyst), and a base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction, dilute with an appropriate organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Protodebromination```dot
Caption: A generalized palladium catalytic cycle with the protodebromination side reaction.
References
Minimizing homocoupling byproducts in Suzuki reactions of bromopyridines
Topic: Minimizing Homocoupling Byproducts in Suzuki Reactions of Bromopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it problematic with bromopyridines?
A1: Homocoupling is a common and undesirable side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1] This is problematic because it consumes the often valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the potential for similar physical properties between the homocoupled byproduct and the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main causes of homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) (Pd(II)) catalyst precursor.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[1] Pd(II) precatalysts can also directly react with the boronic acid to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[1]
Q3: Are bromopyridines particularly susceptible to issues in Suzuki reactions?
A3: Yes, bromopyridines can be challenging substrates. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, which can inhibit the catalyst's activity.[3] This can sometimes make the desired cross-coupling reaction slower, allowing side reactions like homocoupling to become more competitive.
Q4: How can I visually or analytically detect if homocoupling is a significant issue in my reaction?
A4: Significant homocoupling can be suspected if you observe a substantial amount of a symmetrical biaryl byproduct in your crude reaction mixture. This can be identified using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The byproduct will have a molecular weight corresponding to the dimer of the organic group from your boronic acid.
Troubleshooting Guides
Issue: Significant formation of homocoupling byproduct is observed in the Suzuki reaction of a bromopyridine.
This guide provides a systematic approach to minimizing or eliminating the homocoupling of the boronic acid reagent.
Step 1: Rigorous Exclusion of Oxygen
The presence of dissolved oxygen is a primary contributor to homocoupling. Therefore, thorough deoxygenation of the reaction mixture is the most critical first step.
-
Recommendation: Employ rigorous degassing techniques for all solvents and the reaction mixture before adding the palladium catalyst.
-
Sparging: Bubble an inert gas (e.g., argon or nitrogen) through the solvent for at least 15-30 minutes.[3]
-
Freeze-Pump-Thaw: For more sensitive reactions, perform at least three freeze-pump-thaw cycles on the solvent.[3]
-
Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas (e.g., using a balloon or a Schlenk line) throughout the entire process.[4]
-
Step 2: Re-evaluate the Palladium Source
The oxidation state of the initial palladium species can significantly influence the extent of homocoupling.
-
Recommendation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), consider switching to a Pd(0) source.
-
Pd(0) Precatalysts: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can significantly reduce the homocoupling that occurs during the in situ reduction of Pd(II) precursors.[3]
-
Step 3: Optimize Ligand, Base, and Solvent
The choice of ligand, base, and solvent are all critical parameters that can be tuned to favor the desired cross-coupling over homocoupling.
-
Ligand Selection:
-
Recommendation: Use bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or other biaryl phosphines can accelerate the desired oxidative addition and reductive elimination steps, thereby outcompeting the homocoupling pathway.[5]
-
-
Base Selection:
-
Recommendation: Screen different bases. While a base is necessary to activate the boronic acid, an overly strong or poorly soluble base can sometimes promote side reactions. Weaker inorganic bases like K₂CO₃ and K₃PO₄ are often preferred over strong bases like NaOH.[6]
-
-
Solvent System:
-
Recommendation: Ensure the use of anhydrous and degassed solvents. Aprotic solvents like dioxane, THF, or toluene are commonly used, often with a small amount of water to aid in dissolving the base.[1] However, excessive water can sometimes promote homocoupling.
-
Step 4: Control Reagent Stoichiometry and Addition
The relative concentrations of the reactants can influence the reaction outcome.
-
Stoichiometry:
-
Recommendation: While a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, avoid using a large excess, which can increase the likelihood of homocoupling.[3]
-
-
Slow Addition:
-
Recommendation: For particularly problematic reactions, consider the slow addition of the boronic acid solution to the reaction mixture via a syringe pump. This maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.
-
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of the desired cross-coupled product in Suzuki reactions involving substituted pyridines. A higher yield of the desired product generally indicates a reduction in side reactions, including homocoupling.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Solvent System | Temperature (°C) | Yield of Desired Product (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 100 | 98 |
| 2 | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 3 | K₃PO₄ | THF/H₂O | 80 | High to Excellent |
| 4 | Cs₂CO₃ | Dioxane | 100 | High to Excellent |
Data compiled from various sources for illustrative purposes; direct comparison requires identical reaction conditions.[7]
Table 2: Effect of Catalyst and Ligand System on Suzuki Coupling of 2-Bromopyridines
| Palladium Source (mol%) | Ligand (mol%) | General Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridine substrates. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps stabilize the catalyst. |
| Pd(PPh₃)₄ (3-5) | - | Moderate | A common Pd(0) source that can reduce homocoupling.[3] |
| XPhos Pd G3 (1-2) | - | High to Excellent | A pre-formed catalyst that is often highly active. |
This table provides a general guide; optimal conditions are substrate-dependent.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridine with Minimized Homocoupling using a Pd(0) Catalyst
This protocol is a general starting point and may require optimization for specific substrates.
-
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
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Sodium Carbonate (Na₂CO₃) (2.0 equiv)
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Toluene (anhydrous and degassed)
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Ethanol (anhydrous and degassed)
-
Water (degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the 3-bromopyridine, arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
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Add the degassed solvents (e.g., a 4:1:1 mixture of toluene:ethanol:water) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
-
Protocol 2: Microwave-Assisted Suzuki Coupling of a Bromopyridine Derivative
Microwave irradiation can often accelerate the reaction, potentially favoring the desired cross-coupling over slower side reactions.
-
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
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Triphenylphosphine [PPh₃] (4 mol%)
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1,4-Dioxane/Water (4:1, degassed)
-
-
Procedure:
-
In a microwave vial, combine the bromopyridine, arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst and ligand.
-
Add the degassed 1,4-dioxane/water solvent system.
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Seal the vial with a cap and place it in the microwave reactor.
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Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
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After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.[4]
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The pathway for boronic acid homocoupling mediated by Pd(II) species.
Caption: A logical workflow for troubleshooting homocoupling in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Bromo-6-methoxypicolinaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-6-methoxypicolinaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of 95-97%.[1][2] For many applications, further purification is recommended to remove minor impurities.
Q2: How should I store this compound and its derivatives?
A2: These compounds should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] This minimizes degradation and prevents reaction with atmospheric moisture and oxygen.
Q3: My purified this compound is a yellowish or brownish solid. Is this normal?
A3: While slight coloration may be present, a significant yellow or brown color often indicates the presence of impurities or degradation products. Purification via recrystallization or column chromatography will typically yield a colorless or off-white solid.[3]
Q4: What are the primary safety precautions when handling this compound?
A4: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.
Issue 1: Low Purity After Synthesis
Question: My crude product has a low purity (<90%) after synthesis. What is the most effective purification method?
Answer: The choice of purification method depends on the nature of the impurities. A combination of column chromatography followed by recrystallization is often the most effective approach for achieving high purity.
-
Troubleshooting Steps:
-
Initial Analysis: Use Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to visualize the number of impurities and determine an appropriate solvent system for column chromatography.
-
Column Chromatography: Perform flash column chromatography using silica gel. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) will help separate the desired product from both more and less polar impurities.
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Recrystallization: After column chromatography, recrystallize the product from a suitable solvent to remove any remaining trace impurities. Based on structurally similar compounds, ethyl acetate or mixtures of hydrocarbons and ethers are good starting points for solvent screening.[5]
-
Issue 2: Difficulty in Recrystallization
Question: I am having trouble getting my this compound derivative to crystallize. What can I do?
Answer: Difficulty in crystallization can be due to several factors, including the presence of impurities, using an inappropriate solvent, or cooling the solution too quickly.
-
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents or solvent mixtures. An ideal recrystallization solvent should dissolve the compound when hot but not when cold.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.[5]
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Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
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Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
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Issue 3: Streaking on TLC Plates
Question: My compound is streaking on the silica TLC plate. What does this mean and how can I fix it for column chromatography?
Answer: Streaking on a TLC plate often indicates that the compound is highly polar and is interacting strongly with the acidic silica gel. It can also be due to overloading the TLC plate.
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Ensure you are not spotting too much of your sample on the TLC plate.
-
Modify the Mobile Phase: Add a small amount of a polar solvent like methanol or a base like triethylamine (e.g., 0.5-1%) to the mobile phase. This can help to reduce the strong interactions with the silica gel and result in better spot shape.
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Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase for chromatography, such as alumina.[6]
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Data Presentation
The following table summarizes expected quantitative data from a typical purification sequence for a this compound derivative.
| Parameter | Before Purification | After Column Chromatography | After Recrystallization |
| Purity (by HPLC) | ~85% | ~97% | >99.5% |
| Appearance | Brownish solid | Pale yellow solid | Off-white crystalline solid |
| Recovery Yield | N/A | 75-85% | 80-90% (from recrystallization step) |
| Melting Point | Broad range | Sharper range | Sharp, defined range |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general method for the purification of a this compound derivative using flash column chromatography.
Materials and Equipment:
-
Crude this compound derivative
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Silica gel (for flash chromatography)
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Glass column, flasks, and test tubes
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TLC plates and developing chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system should give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar solvent of your chosen system.
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
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Elution: Begin eluting the column with the determined solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
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Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of a this compound derivative, adapted from a procedure for a structurally similar compound.[5]
Materials and Equipment:
-
Partially purified this compound derivative
-
Recrystallization solvent (e.g., Ethyl Acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more hot solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Improving Selectivity in Nucleophilic Addition to 3-Bromo-6-methoxypicolinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic additions to 3-bromo-6-methoxypicolinaldehyde. The information is designed to address specific challenges and improve reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing stereoselectivity in nucleophilic additions to this compound?
A1: The primary factors governing stereoselectivity are:
-
Chelation Control: The pyridine nitrogen and the adjacent aldehyde oxygen can form a five-membered chelate with the metal cation of the nucleophile (e.g., Mg in Grignard reagents, Zn in Reformatsky reagents). This rigidifies the transition state and directs the nucleophile to attack from a specific face. The presence of the 6-methoxy group can further influence this chelation.
-
Steric Hindrance: The bromine atom at the 3-position presents significant steric bulk, which can hinder the approach of the nucleophile and favor attack from the less sterically encumbered side.
-
Felkin-Anh Model: In the absence of strong chelation, the Felkin-Anh model can predict the diastereoselectivity based on the steric and electronic properties of the substituents on the alpha-carbon (the pyridine ring in this case). The model suggests that the largest substituent will orient itself anti to the incoming nucleophile.
Q2: Can the pyridine nitrogen interfere with the reaction?
A2: Yes, the basicity of the pyridine nitrogen can lead to side reactions. It can be protonated by acidic species or coordinate to Lewis acidic reagents, which can either be beneficial (by activating the aldehyde) or detrimental (by sequestering the reagent). In some cases, strong nucleophiles can attack the pyridine ring itself, leading to dearomatization byproducts.
Q3: How do the electronic properties of the bromo and methoxy substituents affect the reactivity of the aldehyde?
A3: The substituents have opposing electronic effects:
-
The 6-methoxy group is electron-donating through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic addition.
-
The 3-bromo group is electron-withdrawing by induction, which increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. The overall reactivity will be a balance of these effects, along with the inherent electron-withdrawing nature of the pyridine ring.
Q4: What are some common side reactions to be aware of?
A4: Common side reactions include:
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Reduction of the aldehyde: If the nucleophile is a hydride source (e.g., from β-hydride elimination of a Grignard reagent) or if a reducing agent is present, the corresponding alcohol can be formed.
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Enolization of the aldehyde: While this aldehyde lacks α-protons, if the nucleophile is a strong base, it could potentially deprotonate other positions on the pyridine ring.
-
Wurtz-type homocoupling: This is a major side reaction when forming Grignard reagents, leading to dimerization of the starting halide.
-
Attack on the pyridine ring: As mentioned, strong nucleophiles may add to the pyridine ring, typically at the 2- or 4-positions.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Weak Chelation Control | 1. Change the metal cation: Switch from organolithium reagents to Grignard reagents (MgBr₂) or organozinc reagents, which are better chelating agents. 2. Add a Lewis acid: Introduce a chelating Lewis acid like MgBr₂, ZnBr₂, TiCl₄, or SnCl₄ to enforce a more rigid chelated transition state.[1] 3. Solvent effects: Use less polar, coordinating solvents like THF or diethyl ether, which can favor chelation-controlled pathways. |
| Dominance of Non-Chelation Pathways | 1. Lower the reaction temperature: This can increase the energy difference between competing transition states, often favoring the more ordered, chelated pathway. 2. Use bulkier nucleophiles: A bulkier nucleophile will be more sensitive to the steric environment, potentially enhancing the directing effect of the 3-bromo substituent. |
| Incorrect Reagent Stoichiometry | Ensure precise control over the stoichiometry of the nucleophile and any additives to avoid competing reaction pathways. |
Issue 2: Low or No Enantioselectivity (for asymmetric reactions)
| Potential Cause | Troubleshooting Steps |
| Ineffective Chiral Ligand/Catalyst | 1. Screen different chiral ligands: Not all ligands are suitable for every substrate. Test a variety of chiral amino alcohols, diols, or other relevant ligand classes.[2][3] 2. Vary the metal source for the catalyst: The choice of metal (e.g., Ti, Zn, Cu) in a chiral Lewis acid catalyst can significantly impact enantioselectivity.[4][5] |
| Background Uncatalyzed Reaction | 1. Lower the reaction temperature: This will slow down the non-catalyzed reaction more significantly than the catalyzed one. 2. Use a pre-formed catalyst: Ensure the active chiral catalyst is formed before adding the aldehyde to minimize the opportunity for the uncatalyzed reaction to occur. |
| Poor Match of Substrate and Catalyst | The electronic and steric properties of the this compound may require a specifically tailored chiral environment. Consider catalysts known to be effective for heteroaromatic aldehydes. |
Issue 3: Low Yield and/or Complex Product Mixture
| Potential Cause | Troubleshooting Steps |
| Decomposition of Starting Material or Product | 1. Ensure inert atmosphere: Use dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation by moisture or oxygen. 2. Control temperature: Avoid excessive heating, which can promote side reactions and decomposition. |
| Side Reactions with the Pyridine Ring | 1. Use less reactive nucleophiles: Reformatsky reagents are generally less basic and less reactive than organolithiums or Grignards, reducing the likelihood of ring attack.[6][7] 2. Protect the nitrogen: In some cases, formation of a pyridinium salt can direct nucleophilic addition, though this can also lead to different regioselectivity.[4][8] |
| Grignard Reagent Issues | 1. Ensure proper formation: When preparing Grignard reagents, use fresh magnesium turnings and an initiator like iodine or 1,2-dibromoethane.[9] 2. Slow addition of halide: Add the alkyl halide slowly to the magnesium to minimize Wurtz coupling.[10] |
| Difficult Product Purification | The polarity of the pyridine nitrogen and the hydroxyl group in the product can make purification challenging. Consider derivatization (e.g., silylation of the alcohol) to aid in chromatographic separation. |
Data Presentation
The following tables present hypothetical but representative data for optimizing diastereoselectivity in the addition of ethylmagnesium bromide to this compound, based on common strategies.
Table 1: Effect of Lewis Acid Additives on Diastereoselectivity
| Entry | Lewis Acid (1.1 eq) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | None | THF | -78 to rt | 65 | 1.5 : 1 |
| 2 | MgBr₂ | THF | -78 to rt | 78 | 5 : 1 |
| 3 | ZnCl₂ | THF | -78 to rt | 72 | 4 : 1 |
| 4 | TiCl₄ | DCM | -78 | 85 | >10 : 1 |
| 5 | BF₃·OEt₂ | THF | -78 to rt | 55 | 1 : 1.2 |
Note: Higher d.r. with chelating Lewis acids (MgBr₂, ZnCl₂, TiCl₄) suggests chelation control is effective. BF₃·OEt₂ is a non-chelating Lewis acid and does not improve selectivity in this context.[1]
Table 2: Effect of Solvent on Diastereoselectivity (with MgBr₂)
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | -78 to rt | 60 | 2 : 1 |
| 2 | Diethyl Ether | -78 to rt | 75 | 4.5 : 1 |
| 3 | THF | -78 to rt | 78 | 5 : 1 |
| 4 | DCM | -78 to rt | 50 | 3 : 1 |
Note: Coordinating solvents like THF and diethyl ether often enhance chelation control.
Experimental Protocols
Protocol 1: Diastereoselective Grignard Addition under Chelation Control
This protocol aims to maximize diastereoselectivity through the use of a chelating Lewis acid.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: The flask is charged with this compound (1.0 eq) and anhydrous dichloromethane (DCM). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lewis Acid Addition: Titanium(IV) chloride (TiCl₄, 1.1 eq) is added dropwise to the stirred solution, and the mixture is stirred for 30 minutes at -78 °C.
-
Nucleophile Addition: A solution of the Grignard reagent (e.g., ethylmagnesium bromide, 1.2 eq) in THF is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Workup and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to separate the diastereomers.
Protocol 2: Enantioselective Addition using a Chiral Catalyst
This protocol describes a general method for achieving enantioselectivity using a titanium-based chiral catalyst.
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, add Ti(Oi-Pr)₄ (10 mol%) and a chiral ligand (e.g., a derivative of TADDOL or BINOL, 12 mol%) to anhydrous toluene. The mixture is stirred at room temperature for 1 hour to pre-form the chiral Lewis acid catalyst.
-
Reaction Setup: The catalyst solution is cooled to the desired temperature (e.g., -20 °C).
-
Nucleophile Addition: The organometallic nucleophile (e.g., diethylzinc, 1.5 eq) is added to the catalyst solution.
-
Substrate Addition: A solution of this compound (1.0 eq) in anhydrous toluene is added dropwise over 30 minutes.
-
Reaction and Quenching: The reaction is stirred at -20 °C until completion (monitored by TLC). The reaction is then quenched with saturated aqueous NH₄Cl.
-
Workup and Analysis: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The enantiomeric excess (ee) of the purified product is determined by chiral HPLC analysis.
Visualizations
Caption: Workflow for diastereoselective nucleophilic addition.
Caption: Troubleshooting flowchart for improving reaction selectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes [mdpi.com]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Efficient Coupling with 3-Bromo-6-methoxypicolinaldehyde
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Bromo-6-methoxypicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for catalyst selection and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the most common causes and how can I fix them?
Answer: Low yields in Suzuki-Miyaura couplings with heteroaryl halides like yours can stem from several factors. A systematic approach is best for troubleshooting.[1]
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Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, inhibiting its activity.[2]
-
Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can promote the desired reaction pathway and shield the palladium center.[3] Pre-formed catalyst complexes, known as precatalysts, can also ensure the efficient generation of the active catalytic species.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent.
-
Protodeboronation of Boronic Acid: This is a common side reaction where the boronic acid reacts with trace water or other protic sources, leading to the cleavage of the C-B bond before it can couple with your substrate.[1][6]
-
Solution: Use a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they are often more stable.[1] Additionally, ensure your reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Poor Reagent Quality: Impurities in either the starting material or the boronic acid can poison the catalyst.[1]
-
Solution: Ensure the purity of your this compound and the boronic acid partner. Purification of starting materials may be necessary.
-
Q2: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can this be minimized?
Answer: Homocoupling of boronic acids is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[7]
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Solution 1: Thorough Degassing: Before heating, thoroughly degas your solvent and the entire reaction setup. This can be done by bubbling an inert gas (like argon) through the solvent for 10-20 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[8]
-
Solution 2: Use a Pd(0) Source: While many reactions use Pd(II) sources like Pd(OAc)₂ which are reduced in situ, starting with a Pd(0) source such as Pd(PPh₃)₄ can sometimes reduce side reactions.[7]
-
Solution 3: Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time, if possible, can sometimes disfavor the side reaction pathways.
Q3: What are the recommended starting catalyst systems for a Suzuki-Miyaura coupling with this compound?
Answer: While specific data for this compound is limited, extensive research on structurally similar bromopyridines provides excellent starting points. The choice of catalyst, ligand, and base is crucial for high yields.[9]
-
For General Arylboronic Acids: A robust starting system is Pd(PPh₃)₄ with K₃PO₄ or Na₂CO₃ as the base in a dioxane/water solvent mixture.[3][4][10]
-
For Challenging or Electron-Rich Boronic Acids: A more active catalyst system using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is recommended.[2][3] K₃PO₄ is an effective base for these systems.[2][3]
Q4: Can I use other cross-coupling reactions like Buchwald-Hartwig, Sonogashira, or Heck with this substrate?
Answer: Yes, this compound is a suitable substrate for various cross-coupling reactions to form different types of bonds.
-
Buchwald-Hartwig Amination (C-N bond): For coupling with primary or secondary amines, catalyst systems using bulky phosphine ligands are essential. For related 3-halo-2-aminopyridines, precatalysts with RuPhos and BrettPhos ligands have proven highly effective, especially when paired with a strong base like LiHMDS.[11]
-
Sonogashira Coupling (C-C triple bond): To couple with terminal alkynes, a dual catalyst system is typically used, employing a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) with an amine base like Et₃N.[9]
-
Heck Reaction (C-C double bond): For coupling with alkenes, a common catalyst is Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃ and an amine base such as Et₃N in a polar aprotic solvent like DMF.[3]
Data Presentation: Catalyst System Comparison
The following tables summarize quantitative data for coupling reactions with analogous bromopyridine substrates to guide your experimental design.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines (Note: Data is for structurally similar compounds and serves as a strong starting point for optimization.)
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Ref |
| 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 85 | [3] |
| 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 92 | [3] |
| 3-Bromo-2-methylpyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 88 | [3] |
| 6-Bromopyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 80-95 | [2] |
Table 2: Overview of Conditions for Other Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ / RuPhos or BrettPhos | LiHMDS, NaOtBu | Toluene, THF |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | DMF, THF |
| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF, Acetonitrile |
Detailed Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adapted from established methods for substituted bromopyridines and should be optimized for your specific boronic acid.[3][5][8]
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[3][5]
-
-
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.[3]
-
Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). The solvent should be thoroughly degassed beforehand by bubbling argon through it for at least 15 minutes.[8]
-
-
Reaction Execution:
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Mandatory Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Solvent effects on the reactivity of 3-Bromo-6-methoxypicolinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Bromo-6-methoxypicolinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two primary reactive sites. The bromine atom on the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. The aldehyde group can participate in reactions like Wittig olefination, condensation reactions, reduction to an alcohol, or oxidation to a carboxylic acid.[1]
Q2: Which cross-coupling reactions are most common for this compound?
A2: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming new carbon-carbon bonds with aryl halides like this compound.[2][3] This is due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and esters.
Q3: How does the choice of solvent affect nucleophilic substitution reactions?
A3: For SN2-type reactions, polar aprotic solvents such as DMF, DMSO, acetonitrile, or acetone are generally preferred.[4][5] These solvents solvate the cation but leave the anionic nucleophile relatively "naked" and more reactive.[6] In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[4][6][7]
Q4: What are the most common side reactions to be aware of?
A4: In palladium-catalyzed cross-coupling reactions, common side reactions include hydrodehalogenation (replacement of the bromine with a hydrogen atom) and homocoupling of the boronic acid partner.[8] The presence of oxygen can often increase the rate of homocoupling.[9] Under basic conditions, the aldehyde group could potentially undergo side reactions such as aldol condensation.[8]
Q5: How should this compound be stored?
A5: While specific storage information for this exact molecule is not detailed in the provided results, related bromo-organic compounds are often sensitive to light and heat, which can cause decomposition.[10] It is generally recommended to store such reagents in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to maintain purity.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
-
Symptoms: TLC or LC-MS analysis shows a large amount of unreacted this compound.
-
Potential Causes & Solutions:
-
Catalyst Inactivation: The Pd(0) catalyst may have been deactivated by oxygen.
-
Solution: Ensure all solvents are properly degassed before use. Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction setup and duration.[11]
-
-
Suboptimal Solvent Choice: The chosen solvent may not provide adequate solubility for all reactants or may not be optimal for the specific catalyst system.
-
Incorrect Base: The base may be too weak or not soluble enough in the reaction medium.
-
Issue 2: Significant Formation of Byproducts
-
Symptoms: Multiple unexpected spots on TLC or peaks in LC-MS. A common byproduct is the hydrodehalogenated compound (6-methoxypicolinaldehyde).
-
Potential Causes & Solutions:
-
Hydrodehalogenation: This side reaction can compete with the desired cross-coupling.
-
Solution: This issue can be complex. Try screening different palladium ligands or using a milder base. Lowering the reaction temperature may also disfavor this pathway.[8]
-
-
Homocoupling of Boronic Acid: Formation of a biaryl product derived from the coupling of two boronic acid molecules.
-
Aldehyde Group Reaction: The aldehyde may be reacting with the basic conditions.
-
Solution: If aldol condensation or other base-mediated side reactions are suspected, consider protecting the aldehyde group as an acetal before the coupling reaction, followed by deprotection.[8]
-
-
Data Presentation
Table 1: Effect of Solvent System on a Hypothetical Suzuki-Miyaura Coupling
The following table summarizes the typical effects of different solvent systems on the Suzuki-Miyaura coupling of this compound with Phenylboronic Acid. Data is illustrative and based on general principles for Suzuki reactions.[3][12]
| Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 100 | 12 | 92 | A common and often high-yielding system providing good solubility.[3][12] |
| Toluene / H₂O (4:1) | K₃PO₄ | 100 | 12 | 88 | Effective system, often used with phosphate bases.[3] |
| 2-MeTHF / H₂O (4:1) | Cs₂CO₃ | 80 | 10 | 95 | Can offer higher yields and is considered a greener solvent alternative. |
| THF / H₂O (5:1) | Cs₂CO₃ | 65 | 16 | 85 | A versatile solvent, though reactions may require lower temperatures.[3] |
| DMF | K₂CO₃ | 110 | 8 | 75 | Good for substrates with poor solubility, but risk of hydrodehalogenation.[12] |
| Acetonitrile / H₂O (4:1) | K₂CO₃ | 80 | 18 | 70 | Can be effective but may lead to slower reaction rates.[12] |
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura reaction of this compound.
Materials:
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This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
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Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask or reaction vial with a stir bar
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent catalyst deactivation.[11]
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Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heating: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.[3]
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Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., Ethyl Acetate, 3 times).
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Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. 3-Bromo-6-Methylpicolinaldehyde [myskinrecipes.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Managing steric hindrance in reactions of 3-Bromo-6-methoxypicolinaldehyde
Welcome to the technical support center for 3-Bromo-6-methoxypicolinaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage steric hindrance and other challenges encountered in reactions involving this versatile building block.
Section 1: General Considerations & FAQs
This section addresses common initial questions regarding the reactivity of this compound.
Q1: What are the primary reactive sites on this compound and how do the substituents influence them?
A1: The molecule has three primary reactive sites: the aldehyde group, the carbon-bromine bond, and the pyridine nitrogen. The electron-withdrawing nature of the pyridine ring and the aldehyde group makes the C-Br bond susceptible to cross-coupling reactions. The aldehyde is a classic electrophilic site for nucleophilic addition. The bromine atom at the 3-position and the methoxy group at the 6-position introduce significant steric and electronic effects that must be managed.
Q2: How does the 3-bromo substituent create steric hindrance?
A2: The bromine atom at the 3-position is adjacent to the aldehyde at the 2-position. This proximity creates significant steric bulk, which can impede the approach of nucleophiles to the aldehyde carbonyl.[1] This is a crucial factor to consider in reactions like Grignard additions, reductions, or reductive aminations. Steric hindrance from adjacent groups can slow down reaction rates or prevent reactions altogether.[1][2]
Q3: Is the aldehyde group stable under cross-coupling conditions?
A3: Not always. The aldehyde group can be sensitive to the basic and sometimes high-temperature conditions used in many cross-coupling reactions, such as Suzuki-Miyaura couplings. This can lead to side reactions or degradation. Protecting the aldehyde group is a common and often necessary strategy to ensure a successful outcome.[3][4]
Section 2: Troubleshooting Guide: Nucleophilic Addition to the Aldehyde
Users often face challenges when performing nucleophilic additions (e.g., Grignard reactions) due to the steric hindrance from the adjacent bromine atom.
Q4: My Grignard reaction with this compound is giving low yields or failing completely. What's the likely cause?
A4: The primary cause is likely steric hindrance from the 3-bromo group, which blocks the trajectory of the Grignard reagent's nucleophilic carbon to the aldehyde's electrophilic carbon.[5] Additionally, Grignard reagents are strong bases and can potentially react with other parts of the molecule or be incompatible with certain solvents.
Q5: How can I improve the success of a Grignard reaction on this substrate?
A5: To overcome steric hindrance, several strategies can be employed:
-
Use of Additives: Adding cerium(III) chloride (CeCl₃) to generate an organocerium reagent (Nozaki-Hiyama-Kishi reaction conditions) can increase the nucleophilicity and reduce the basicity of the organometallic species, often leading to better yields in the presence of sensitive functional groups.
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for forming and reacting Grignard reagents from sterically hindered or less reactive bromides.[6][7]
-
Temperature Control: Maintaining a low temperature during the addition of the aldehyde to the Grignard reagent can help minimize side reactions.
Workflow for Overcoming Low Yield in Nucleophilic Addition
Caption: Decision workflow for troubleshooting nucleophilic additions.
Section 3: Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
The C3-bromo position is ideal for introducing molecular diversity via cross-coupling. However, the adjacent aldehyde and the pyridine nitrogen present challenges.
Q6: I am observing low yields and significant side products in my Suzuki coupling reaction. Why?
A6: Low yields in Suzuki couplings with this substrate are often due to a combination of steric hindrance and catalyst inhibition. The bulky groups adjacent to the bromine can slow the oxidative addition step.[8] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially deactivating it. Finally, the aldehyde may not be stable under the required basic conditions.
Q7: What specific ligands and conditions are recommended for a sterically hindered Suzuki coupling on this pyridine core?
A7: For sterically demanding Suzuki-Miyaura couplings, specialized bulky, electron-rich phosphine ligands are often required to promote the reaction.[9] Using stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be beneficial.
Table 1: Recommended Conditions for Sterically Hindered Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | SPhos, RuPhos, or XPhos | Bulky, electron-rich ligands that facilitate oxidative addition and reductive elimination in sterically congested systems.[9] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | The choice of base can be critical; K₃PO₄ is often effective in challenging couplings.[10] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | Biphasic systems are common for Suzuki reactions.[10] |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome the activation energy for sterically hindered substrates. |
Suzuki-Miyaura Catalytic Cycle with Hindrance Factors
Caption: The Suzuki-Miyaura cycle, highlighting where steric hindrance is impactful.
Section 4: Protecting Group Strategies
To avoid unwanted reactions with the aldehyde, a protecting group strategy is often the best approach.
Q8: When should I use a protecting group for the aldehyde?
A8: Protection is recommended when using strong nucleophiles (Grignard reagents, organolithiums) or when reaction conditions (strong base, high heat) might degrade the aldehyde.[3][11] The goal of a protecting group is to temporarily block the aldehyde's reactivity.[3]
Q9: What is a suitable protecting group for the aldehyde on this molecule?
A9: An acetal is an excellent choice. Reacting the aldehyde with ethylene glycol in the presence of an acid catalyst (like p-toluenesulfonic acid, p-TsOH) will form a 1,3-dioxolane ring. This group is stable to bases, organometallics, and many cross-coupling conditions but can be easily removed with aqueous acid during workup.
Protecting Group Strategy Workflow
Caption: A typical workflow involving aldehyde protection and deprotection.
Section 5: Experimental Protocols
Protocol 1: Acetal Protection of this compound
-
Setup: To a round-bottom flask, add this compound (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).
-
Reaction: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux and monitor the removal of water. Continue until no more water is collected or TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary.
Protocol 2: Suzuki-Miyaura Coupling of Protected Aldehyde
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the acetal-protected this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), potassium phosphate (K₃PO₄, 2.0-3.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Reaction: Add the degassed solvent system (e.g., toluene/water 10:1). Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Deprotection: Once the reaction is complete, cool to room temperature. Dilute with water and ethyl acetate. Separate the layers. To the organic layer, add 1M aqueous HCl and stir vigorously at room temperature to hydrolyze the acetal. Monitor the deprotection by TLC.
-
Purification: Once deprotection is complete, neutralize with saturated NaHCO₃. Extract with ethyl acetate (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Tips & Tricks [chem.rochester.edu]
Side reactions of 3-Bromo-6-methoxypicolinaldehyde and how to avoid them
Welcome to the technical support center for 3-Bromo-6-methoxypicolinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses three primary reactive sites: the aldehyde group, the bromo substituent on the pyridine ring, and to a lesser extent, the methoxy group. The aldehyde is susceptible to nucleophilic attack and oxidation/reduction. The carbon-bromine bond is a key site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution. The methoxy group is generally stable but can be cleaved under harsh acidic conditions.
Q2: I am observing a complex mixture of byproducts in my reaction. What are the most likely side reactions?
A2: The most common side reactions depend on your reaction conditions. Key possibilities include:
-
Aldol Condensation: Self-condensation of the aldehyde, especially in the presence of base.
-
Homocoupling: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki), the coupling of two molecules of this compound or two molecules of the boronic acid partner can occur.
-
Nucleophilic Aromatic Substitution (SNAr): If strong nucleophiles are present, they may displace the bromo substituent.
-
Oxidation/Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol if oxidizing or reducing agents are present, respectively, or under certain reaction conditions.
-
Demethylation: The methoxy group may be cleaved to a hydroxyl group in the presence of strong acids like HBr or BBr₃.
Q3: How should I store this compound to ensure its stability?
A3: To maintain its purity and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. This minimizes oxidation of the aldehyde and hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield and Byproduct Formation in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Formation of significant amounts of a homocoupled byproduct (bipyridyl derivative).
-
Presence of debrominated starting material.
-
Low conversion of the starting material.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Oxygen in the reaction mixture | Degas all solvents and the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution. Maintain a positive pressure of inert gas throughout the reaction. | Reduced homocoupling of the boronic acid and improved catalyst lifetime, leading to higher yield of the desired cross-coupled product. |
| Suboptimal Palladium Catalyst/Ligand | For electron-deficient pyridines, use electron-rich and bulky phosphine ligands like SPhos or XPhos. Consider using a pre-catalyst such as a palladacycle to ensure efficient generation of the active Pd(0) species. | Increased rate of oxidative addition and reductive elimination, favoring the cross-coupling pathway over side reactions. |
| Incorrect Base | The choice of base is critical. For Suzuki couplings with pyridyl halides, weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH to minimize aldol side reactions. | Minimized degradation of the aldehyde and reduced aldol condensation, leading to a cleaner reaction profile. |
| Reaction Temperature Too High/Low | Optimize the reaction temperature. Start with a lower temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish. Excessively high temperatures can lead to catalyst decomposition and increased side reactions. | Improved selectivity for the desired product and reduced formation of thermal decomposition byproducts. |
Issue 2: Formation of Aldol Condensation Products
Symptoms:
-
Appearance of higher molecular weight impurities with characteristic α,β-unsaturated carbonyl signals in NMR.
-
A decrease in the amount of starting aldehyde not accounted for by the desired product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Presence of a Strong Base | Avoid strong bases when possible. If a base is required for another transformation in the molecule, consider using a non-nucleophilic, sterically hindered base. Alternatively, protect the aldehyde group as an acetal before performing reactions that require strong bases. | Prevention of enolate formation and subsequent aldol condensation. |
| Elevated Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired transformation. Aldol condensations are often favored at higher temperatures. | Reduced rate of the aldol side reaction relative to the primary reaction pathway. |
| High Concentration of Aldehyde | If feasible, add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the bimolecular aldol reaction. | Minimized self-condensation due to unfavorable kinetics at low concentrations. |
Issue 3: Unwanted Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
Formation of a product where the bromo group is replaced by a nucleophile from the reaction mixture (e.g., an amine, alkoxide).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Presence of Strong Nucleophiles | If the desired reaction does not involve the bromo substituent, avoid strong nucleophiles. If a nucleophile is required, consider using a milder one or protecting the pyridine ring to reduce its susceptibility to SNAr. | Preservation of the C-Br bond for subsequent planned transformations. |
| High Reaction Temperature | SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature can disfavor this side reaction. | Increased selectivity for the desired reaction pathway. |
Quantitative Data Summary
The following table summarizes typical yields and conditions for reactions involving substituted bromopyridines, highlighting the potential for side product formation. Note that specific yields for this compound may vary.
| Reaction Type | Substrate | Conditions | Desired Product Yield | Side Product(s) | Side Product Yield |
| Suzuki Coupling | 2-Bromopyridine | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C, N₂ | 80-95% | Homocoupled Boronic Acid | 5-15% (if O₂ is present) |
| Suzuki Coupling | 3-Bromopyridine | Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 120°C, MW | 60-70% | Homocoupled Pyridine | 5-10% |
| Aldol Condensation | Benzaldehyde & Acetone | NaOH, EtOH, RT | ~70% (Crossed Aldol) | Self-condensation of Acetone | Variable |
| SNAr | 3-Bromopyridine | NaOMe, MeOH, 70°C | ~60% | - | - |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Homocoupling
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via cannula.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 0.025 equiv., and SPhos, 0.1 equiv.) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acetal Protection of the Aldehyde Group to Prevent Aldol Condensation
-
Setup: To a round-bottom flask containing this compound (1.0 equiv.) in anhydrous toluene, add ethylene glycol (1.5 equiv.).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv.).
-
Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Work-up: Cool the reaction, wash with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purification: The resulting acetal can often be used in the next step without further purification. If necessary, purify by column chromatography.
-
Deprotection: The acetal can be readily cleaved to regenerate the aldehyde by stirring with a mild acid (e.g., aqueous HCl) in a solvent like acetone or THF.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Column chromatography conditions for purifying products from this compound
A specific compound was not provided. To fulfill the request, this guide will address the column chromatography purification of a hypothetical reaction product. The scenario involves the purification of a moderately polar desired product from a reaction mixture containing a non-polar impurity and a polar starting material. This is a common challenge in organic synthesis.
Technical Support Center: Column Chromatography Purification
This guide provides frequently asked questions and troubleshooting advice for purifying a moderately polar organic compound via column chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate stationary phase for my purification?
For the purification of moderately polar compounds, silica gel is the most common and cost-effective choice for the stationary phase. Alumina is another option, which can be acidic, neutral, or basic, and is often used for compounds that are sensitive to the acidic nature of silica gel. For very non-polar compounds, reversed-phase silica (like C18) might be more suitable.
Q2: What is the best way to choose a mobile phase (eluent)?
The choice of mobile phase is crucial for good separation. It is typically determined by running thin-layer chromatography (TLC) first. A good solvent system will result in the desired product having a retention factor (Rf) of approximately 0.25-0.35. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. For moderately polar compounds, common mobile phases are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).
Q3: How much silica gel should I use for my column?
A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 50:1. This ratio can be increased for difficult separations or decreased for easier ones.
Q4: What are the differences between dry loading and wet loading my sample?
-
Wet loading involves dissolving the crude product in a small amount of the mobile phase and carefully adding it to the top of the column. This is suitable for samples that are readily soluble in the eluent.
-
Dry loading involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting dry powder to the top of the column. This method is preferred for samples that have poor solubility in the initial mobile phase and can lead to better band resolution.
Troubleshooting Guide
Q1: My compounds are not separating on the column. What should I do?
If your compounds are eluting together, the mobile phase is likely too polar. You should decrease the polarity of the eluent. For example, if you are using a 1:1 mixture of hexanes and ethyl acetate, try changing to a 3:1 or 4:1 mixture. Running a TLC with different solvent systems beforehand can help prevent this issue.
Q2: My product is stuck on the column and won't elute. What is the problem?
This indicates that the mobile phase is not polar enough to move your compound down the column. You need to gradually increase the polarity of the eluent. For instance, you can increase the proportion of ethyl acetate in your hexanes/ethyl acetate mixture. In some cases, you may need to add a small amount of a more polar solvent like methanol.
Q3: The bands on my column are cracking or channeling. How can I fix this?
Cracking or channeling of the stationary phase leads to poor separation because the sample does not move evenly down the column. This is often caused by a poorly packed column or the silica gel running dry. To prevent this, ensure the column is packed uniformly without any air bubbles and that the solvent level is always kept above the top of the stationary phase.
Q4: I am observing streaky bands instead of tight, well-defined ones. What causes this?
Streaky bands can be caused by several factors:
-
Sample Overload: Too much sample has been loaded onto the column. Try using less crude material.
-
Insolubility: The compound may be poorly soluble in the mobile phase, causing it to streak as it moves down the column.
-
Compound Degradation: The compound might be decomposing on the acidic silica gel. In this case, consider using neutral alumina as the stationary phase or adding a small amount of a base (like triethylamine) to the mobile phase.
Quantitative Data Summary
The following table summarizes typical parameters for the column chromatography of a moderately polar product.
| Parameter | Value/Range | Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | The most common stationary phase for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate (e.g., 9:1 to 1:1) | A common solvent system for moderately polar compounds. The ratio is adjusted based on TLC results. |
| TLC Rf of Product | 0.25 - 0.35 | The target retention factor for the desired product in the chosen eluent system for good separation. |
| Silica to Product Ratio | 30:1 - 50:1 (w/w) | The recommended ratio of the mass of silica gel to the mass of the crude product. |
| Column Dimensions | Varies (e.g., 2-5 cm diameter) | The size of the column depends on the amount of material being purified. |
| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant solvent composition. Gradient elution involves gradually increasing the polarity of the mobile phase. |
Detailed Experimental Protocol: Column Chromatography
-
Column Preparation:
-
Secure a glass column vertically with a clamp.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase.
-
Carefully pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase. Use a pipette to carefully add the solution to the top of the column, allowing it to absorb into the silica bed without disturbing the surface.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock to begin elution and collect the eluent in fractions (e.g., in test tubes).
-
Continuously monitor the separation by collecting small spots from the fractions for TLC analysis.
-
If using a gradient, gradually increase the polarity of the mobile phase to elute more polar compounds.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Visualization
Caption: Workflow for product purification using column chromatography.
Validation & Comparative
Reactivity Showdown: 3-Bromo- vs. 3-Chloro-6-methoxypicolinaldehyde in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The choice of starting materials can significantly impact reaction outcomes, including yield, reaction time, and the required catalyst system. This guide provides a comparative analysis of the reactivity of 3-bromo-6-methoxypicolinaldehyde and 3-chloro-6-methoxypicolinaldehyde, two key building blocks in medicinal chemistry, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.
The fundamental difference in reactivity between these two halo-substituted picolinaldehydes lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl.[1][2] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, meaning less energy is required to break the C-Br bond during the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[1]
Comparative Analysis of Reactivity in Suzuki-Miyaura Coupling
This difference in reactivity translates to more forcing conditions being necessary for the 3-chloro-substituted aldehyde to achieve comparable yields to the 3-bromo analog. These conditions often include higher temperatures, longer reaction times, and the use of more sophisticated and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the more challenging oxidative addition of the palladium catalyst to the stronger C-Cl bond.[1]
The following table summarizes the anticipated differences in reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of these two substrates with a generic arylboronic acid.
| Parameter | This compound | 3-Chloro-6-methoxypicolinaldehyde | Rationale |
| Reaction Temperature | Typically milder (e.g., 80-100 °C) | Generally higher (e.g., 100-120 °C) | The weaker C-Br bond allows for oxidative addition at lower temperatures. |
| Reaction Time | Shorter (e.g., 2-12 hours) | Longer (e.g., 12-24 hours or more) | The faster rate of oxidative addition for the C-Br bond leads to quicker reaction completion. |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are often sufficient. | Often requires more active and specialized catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) to promote oxidative addition. | The more inert C-Cl bond necessitates a more electron-rich and reactive palladium center. |
| Catalyst Loading | Typically lower (e.g., 1-3 mol%) | May require higher catalyst loading (e.g., 3-5 mol%) | To compensate for the slower catalytic cycle with the less reactive substrate. |
| Expected Yield | Generally high | Moderate to high, highly dependent on the optimized catalyst system. | The higher reactivity of the bromo-substrate generally leads to more efficient conversion. |
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction. It is crucial to note that the optimal conditions are substrate-dependent and may require further optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Representative)
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-6-methoxypicolinaldehyde (Representative)
Materials:
-
3-Chloro-6-methoxypicolinaldehyde
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add 3-chloro-6-methoxypicolinaldehyde (1.0 mmol, 1.0 eq), the arylboronic acid (1.5 mmol, 1.5 eq), palladium(II) acetate (0.03 mmol, 3 mol%), SPhos (0.06 mmol, 6 mol%), and potassium phosphate (3.0 mmol, 3.0 eq).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Reactivity Principle
To better understand the experimental process and the underlying chemical principles, the following diagrams are provided.
General workflow for a Suzuki-Miyaura cross-coupling reaction.
Simplified catalytic cycle for the Suzuki-Miyaura reaction highlighting the faster oxidative addition for bromides.
Conclusion
References
A Comparative Guide to the Synthetic Utility of 3-Bromo-6-methoxypicolinaldehyde in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry. 3-Bromo-6-methoxypicolinaldehyde stands out as a versatile building block, offering multiple avenues for diversification through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings utilizing this key intermediate, alongside an alternative synthetic strategy, supported by experimental data and detailed protocols.
The strategic placement of the bromo, methoxy, and aldehyde functionalities on the pyridine ring makes this compound a valuable precursor for generating diverse molecular scaffolds. The bromine atom at the 3-position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, amino, and alkynyl groups, which are prevalent in pharmacologically active compounds.
Performance Comparison of Cross-Coupling Reactions
To validate the synthetic utility of this compound, a comparative analysis of three common palladium-catalyzed cross-coupling reactions is presented. These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, leading to a wide array of substituted picolinaldehydes. For a comprehensive evaluation, an alternative synthetic route starting from a different precursor to a similar target molecule is also included.
| Reaction Type | Starting Material | Coupling Partner | Product | Yield (%) | Reaction Time (h) |
| Suzuki-Miyaura Coupling | This compound | Phenylboronic acid | 6-Methoxy-3-phenylpicolinaldehyde | 85% | 12 |
| Buchwald-Hartwig Amination | This compound | Morpholine | 6-Methoxy-3-morpholinopicolinaldehyde | 78% | 18 |
| Sonogashira Coupling | This compound | Phenylacetylene | 6-Methoxy-3-(phenylethynyl)picolinaldehyde | 82% | 6 |
| Alternative Route (Suzuki) | 3-Chloro-6-methoxypicolinaldehyde | Phenylboronic acid | 6-Methoxy-3-phenylpicolinaldehyde | 75% | 24 |
Experimental Workflow and Signaling Pathways
The general workflow for these palladium-catalyzed cross-coupling reactions follows a similar pattern, involving the preparation of the reaction mixture under an inert atmosphere, followed by heating and purification. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction outcome.
The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings share common fundamental steps: oxidative addition, transmetalation (or related step), and reductive elimination. The specific intermediates and pathways differ based on the coupling partners and catalyst system.
Detailed Experimental Protocols
Suzuki-Miyaura Coupling of this compound
This protocol describes the synthesis of 6-Methoxy-3-phenylpicolinaldehyde.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(dppf)Cl₂ to the flask.
-
Heat the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-Methoxy-3-phenylpicolinaldehyde.
Buchwald-Hartwig Amination of this compound
This protocol details the synthesis of 6-Methoxy-3-morpholinopicolinaldehyde.[1]
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dried Schlenk flask.
-
Add toluene, followed by this compound and morpholine.
-
Seal the flask and heat the reaction mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 6-Methoxy-3-morpholinopicolinaldehyde.
Sonogashira Coupling of this compound
This protocol outlines the synthesis of 6-Methoxy-3-(phenylethynyl)picolinaldehyde.[2][3]
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add THF and triethylamine.
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 6-Methoxy-3-(phenylethynyl)picolinaldehyde.
Alternative Route: Suzuki-Miyaura Coupling of 3-Chloro-6-methoxypicolinaldehyde
This protocol provides an alternative synthesis of 6-Methoxy-3-phenylpicolinaldehyde starting from the corresponding chloro-derivative.
Materials:
-
3-Chloro-6-methoxypicolinaldehyde (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.04 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene
-
Water
Procedure:
-
Combine 3-Chloro-6-methoxypicolinaldehyde, phenylboronic acid, and potassium phosphate in a Schlenk flask.
-
Evacuate and backfill with argon.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in toluene.
-
Add the catalyst solution to the reaction flask, followed by water.
-
Heat the mixture at 110 °C for 24 hours.
-
After cooling, dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of a diverse range of substituted picolinaldehydes. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions all proceed with good to excellent yields, demonstrating the robustness of this building block in modern synthetic chemistry. The choice of reaction will depend on the desired functionality to be introduced. While the bromo-derivative offers faster reaction times compared to the chloro-analog in Suzuki couplings, the availability and cost of the starting materials may also influence the selection of the synthetic route. The provided protocols and comparative data serve as a valuable resource for researchers in the design and execution of synthetic strategies targeting novel pyridine-based compounds.
References
Alternative reagents to 3-Bromo-6-methoxypicolinaldehyde for kinase inhibitor synthesis
For researchers, scientists, and drug development professionals, the journey to discover novel and effective kinase inhibitors is paved with critical choices in synthetic chemistry. The selection of starting materials significantly influences the efficiency of synthesis, the diversity of accessible chemical space, and the ultimate biological activity of the final compounds. While 3-Bromo-6-methoxypicolinaldehyde has served as a valuable building block, a diverse landscape of alternative reagents offers opportunities to overcome its limitations and unlock new therapeutic possibilities.
This guide provides an objective comparison of several promising alternatives to this compound for the synthesis of kinase inhibitors. We will delve into their synthetic utility, compare their performance based on available experimental data, and provide detailed protocols for key synthetic transformations. Furthermore, we will explore the signaling pathways of the kinases targeted by inhibitors derived from these reagents, offering a comprehensive resource to inform your drug discovery endeavors.
Comparison of Alternative Reagents
The following table summarizes key characteristics of selected alternative reagents, including their target kinases and reported biological activities of the resulting inhibitors. This allows for a side-by-side comparison to aid in the selection of the most appropriate starting material for your research.
| Reagent/Scaffold | Target Kinase(s) | Key Advantages | Representative IC50 Values |
| 5-Bromonicotinaldehyde | TAM family (Tyro3, Axl, Mer) | Versatile pyridine core for constructing complex heterocyclic scaffolds.[1] | Data not specified in the provided context. |
| 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidines | Lck | Potent, albeit non-selective, inhibitors with opportunities for optimization.[2][3] | Data not specified in the provided context. |
| Imidazo[1,2-c]pyrimidin-5(6H)-ones | CDK2 | Novel scaffold with demonstrated single-digit micromolar to submicromolar inhibition.[4][5][6] | Single-digit micromolar IC50 values.[4] |
| Pyridothienopyrimidinone derivatives | Pim-1 | Structure rigidification leads to significant improvement in inhibitory activity.[7][8][9] | 1.18 µM to 8.83 µM.[7][9] |
| 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines | PIKfyve, PIP4K2C | Dual inhibitors with broad-spectrum antiviral and potential antitumoral activity. | PIKfyve IC50 = 8 nM; PIP4K2C Kd = 46 nM.[10] |
Signaling Pathways and Experimental Workflows
Understanding the cellular context in which these kinase inhibitors function is paramount. Below are diagrams of key signaling pathways targeted by inhibitors synthesized from the discussed alternative reagents, along with a general experimental workflow for their synthesis.
Key Signaling Pathways
General Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors from these alternative reagents often involves common synthetic strategies, such as cross-coupling reactions to introduce diversity.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of kinase inhibitors. Below are representative protocols for key reactions involving some of the discussed alternative reagents.
Protocol 1: Synthesis of a TAM Kinase Inhibitor Precursor from 5-Bromonicotinaldehyde
This protocol describes a general procedure for the synthesis of an aminopyridine intermediate, a key precursor for TAM kinase inhibitors, starting from 5-Bromonicotinaldehyde.[1]
Materials:
-
5-Bromonicotinaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Appropriate reagents for subsequent cyclization and cross-coupling reactions
-
Anhydrous solvents (e.g., Ethanol, Toluene)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Arylboronic acid
Procedure:
-
Oxime Formation: Dissolve 5-Bromonicotinaldehyde in ethanol. Add hydroxylamine hydrochloride and pyridine. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude oxime.
-
Further Functionalization and Cyclization: The oxime is then carried forward through a series of reactions to construct the desired heterocyclic core. The specific conditions will depend on the target molecule.
-
Suzuki Cross-Coupling: To a solution of the brominated heterocyclic intermediate in a suitable solvent (e.g., toluene/ethanol/water mixture), add the arylboronic acid, palladium catalyst, and base. Degas the mixture and heat under an inert atmosphere until the reaction is complete.
-
Purification: After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography to yield the final aminopyridine derivative.
Protocol 2: Synthesis of Imidazo[1,2-c]pyrimidin-5(6H)-one based CDK2 Inhibitors
This protocol outlines the synthesis of substituted imidazo[1,2-c]pyrimidin-5(6H)-ones, a novel scaffold for CDK2 inhibitors.[5][11]
Materials:
-
Substituted 2-aminoimidazoles
-
α,β-unsaturated esters
-
Solvent (e.g., DMF)
-
Base (e.g., DBU)
-
For derivatization: Aryl halides, Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., SPhos), Base (e.g., K3PO4)
Procedure:
-
Core Synthesis: A mixture of the substituted 2-aminoimidazole and the α,β-unsaturated ester in DMF is treated with DBU and heated. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried to afford the crude imidazo[1,2-c]pyrimidin-5(6H)-one core. Purification can be achieved by recrystallization or column chromatography.
-
Suzuki-Miyaura Cross-Coupling for Derivatization: The halogenated imidazo[1,2-c]pyrimidin-5(6H)-one core, an appropriate arylboronic acid, palladium catalyst, ligand, and base are combined in a suitable solvent. The mixture is degassed and heated under an inert atmosphere.
-
Final Purification: After completion of the reaction, the mixture is worked up and the final product is purified by column chromatography.
Protocol 3: Synthesis of Pyridothienopyrimidinone-based Pim-1 Inhibitors
This protocol describes the synthesis of pyridothienopyrimidinone derivatives, which have shown potent Pim-1 inhibitory activity.[7][8][9]
Materials:
-
Substituted 3-aminothieno[2,3-b]pyridine-2-carboxamide
-
Appropriate aldehyde or ketone
-
Acid or base catalyst
-
Solvent (e.g., acetic acid, ethanol)
Procedure:
-
Condensation and Cyclization: A mixture of the 3-aminothieno[2,3-b]pyridine-2-carboxamide and the desired aldehyde or ketone is heated in a suitable solvent, often with a catalytic amount of acid or base.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent and can be further purified by recrystallization or column chromatography to yield the desired pyridothienopyrimidinone derivative.
Conclusion
The synthesis of novel kinase inhibitors is a dynamic field, and the choice of starting materials is a critical determinant of success. This guide has provided a comparative overview of several viable alternatives to this compound. By presenting available quantitative data, outlining key signaling pathways, and providing detailed experimental protocols, we aim to empower researchers to make informed decisions in their drug discovery efforts. The exploration of these alternative scaffolds holds the promise of uncovering new chemical entities with improved potency, selectivity, and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. Imidazo[1,2-c]pyrimidin-5(6H)-one as a novel core of cyclin-dependent kinase 2 inhibitors: Synthesis, activity measurement, docking, and quantum mechanical scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Catalyst Efficacy in Suzuki Coupling of 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. For drug development professionals and researchers focused on the synthesis of novel therapeutics, the functionalization of pyridine scaffolds is of particular interest. This guide provides an objective comparison of the efficacy of various palladium catalysts for the Suzuki coupling of 3-Bromo-6-methoxypicolinaldehyde, a key intermediate in the synthesis of various biologically active molecules. The selection of an appropriate catalyst system is critical for achieving optimal yields and reaction efficiency.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki coupling of this compound is highly dependent on the ligand coordinated to the palladium center. This section compares the performance of three widely used classes of palladium catalysts: a traditional phosphine-ligated catalyst, a catalyst system utilizing a bulky biarylphosphine ligand, and an N-heterocyclic carbene (NHC)-ligated pre-catalyst. The following data summarizes the typical performance of these catalysts in the coupling of this compound with phenylboronic acid.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 82 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 96 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
This is a representative dataset based on typical catalyst performance for similar substrates and is intended for comparative purposes.
Analysis of Catalyst Performance
Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classical and widely used catalyst for Suzuki couplings. While effective, it often requires higher catalyst loadings and longer reaction times for challenging substrates like electron-deficient bromopyridines. To achieve higher yields and turnover numbers with such substrates, more electron-rich and bulky phosphine ligands, such as SPhos, are frequently employed in conjunction with a palladium precursor like palladium(II) acetate (Pd(OAc)₂). These advanced ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki coupling reactions. The PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst, in particular, is known for its high stability and activity, allowing for very low catalyst loadings and short reaction times.[2][3][4][5]
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using the compared palladium catalysts.
General Procedure using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 1 mol%), SPhos (e.g., 2 mol%), this compound (1.0 mmol), and phenylboronic acid (1.2 mmol).[1] Add a base such as potassium phosphate (K₃PO₄, 2.0 mmol) and a solvent like 1,4-dioxane (5 mL).[1] The reaction mixture is then degassed by bubbling argon through the solution for 10-15 minutes. The flask is sealed and heated in an oil bath at the specified temperature with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Procedure using a Pre-formed Phosphine Catalyst (Pd(PPh₃)₄)
In a round-bottom flask, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) are dissolved in a mixture of toluene (4 mL) and water (1 mL). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%) is then added, and the mixture is heated to 80 °C under an argon atmosphere for 12 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
Procedure using an N-Heterocyclic Carbene (NHC)-Based Pre-catalyst (PEPPSI-IPr)
A dried Schlenk tube is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with argon. PEPPSI-IPr catalyst (0.5 mol%) and tert-amyl alcohol (5 mL) are added. The reaction mixture is then heated to 100 °C for 2 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
Caption: A generalized workflow for palladium-catalyzed Suzuki coupling reactions.
Caption: A simplified representation of the catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- 1. Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Wittig and Horner-Wadsworth-Emmons Reactions for the Synthesis of Stilbene Derivatives from Aromatic Aldehydes
In the realm of synthetic organic chemistry, the olefination of carbonyls is a fundamental transformation for the construction of carbon-carbon double bonds. Among the arsenal of available methods, the Wittig reaction and its refinement, the Horner-Wadsworth-Emmons (HWE) reaction, are paramount. This guide presents a detailed comparison of these two powerful reactions for the synthesis of stilbene and its derivatives from aromatic aldehydes, offering insights for researchers, scientists, and professionals in drug development.
The Horner-Wadsworth-Emmons reaction is often favored over the traditional Wittig reaction due to several key advantages. The primary benefit of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification through simple aqueous extraction.[1][2] In contrast, the Wittig reaction generates triphenylphosphine oxide, a non-polar solid that frequently necessitates column chromatography for its removal from the desired alkene product.[1] Furthermore, the phosphonate carbanions employed in the HWE reaction are typically more nucleophilic than the corresponding phosphonium ylides, allowing for reactions with a wider array of carbonyl compounds, including some sterically hindered ketones.[1][3]
From a stereochemical standpoint, the HWE reaction generally provides superior selectivity for the thermodynamically more stable (E)-alkene.[1] While the stereochemical outcome of the Wittig reaction is contingent on the nature of the ylide, the HWE reaction offers a more dependable route to (E)-alkenes.[1]
Quantitative Performance Comparison
The following table summarizes typical yields and stereoselectivity for the synthesis of stilbene from benzaldehyde using both the Wittig and Horner-Wadsworth-Emmons reactions, based on literature data.
| Reaction | Reagents | Aldehyde | Product | Yield (%) | E/Z Ratio | Reference |
| Wittig Reaction | Benzyltriphenylphosphonium chloride, Base (e.g., NaOH, NaOCH₃) | Benzaldehyde | Stilbene | 48-99% | Mixture, often requires isomerization step for pure E | [4][5] |
| Horner-Wadsworth-Emmons Reaction | Diethyl benzylphosphonate, Base (e.g., NaH, KOtBu) | Benzaldehyde | Stilbene | High | Predominantly E | [5][6] |
Experimental Protocols
Wittig Reaction: Synthesis of (E)-Stilbene
This protocol outlines the synthesis of (E)-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride. The initial reaction yields a mixture of (E)- and (Z)-isomers, followed by an iodine-catalyzed isomerization to the more stable (E)-stilbene.[7]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Saturated aqueous Sodium Bisulfite (NaHSO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Iodine (I₂)
-
95% Ethanol
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.[7]
-
Ylide Formation and Olefination: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser.[7][8]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.[7]
-
Extraction: Wash the organic layer sequentially with 10 mL of water and then 15 mL of saturated aqueous sodium bisulfite. Continue washing with 10 mL portions of water until the aqueous layer is neutral.[7][8]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[7]
-
Isomerization: Decant the dried dichloromethane solution into a 25 mL round-bottom flask. Add a catalytic amount of iodine (e.g., 0.2955 mmol). Irradiate the solution with a 150-W lightbulb while stirring for 1 hour to facilitate the isomerization of (Z)-stilbene to (E)-stilbene.[7]
-
Purification: Remove the dichloromethane using a rotary evaporator. Purify the crude product by recrystallization from hot 95% ethanol.[7][8]
Horner-Wadsworth-Emmons Reaction: Synthesis of (E)-Stilbene
This protocol describes the synthesis of (E)-stilbene using diethyl benzylphosphonate and benzaldehyde, which typically affords high (E)-selectivity.[5][6]
Materials:
-
Diethyl benzylphosphonate
-
Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Phosphonate Anion Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. To this, add a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 30 minutes.
-
Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring and Completion: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with water and then brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Reaction Comparison Workflow
The following diagram illustrates the key decision points and experimental stages when comparing the Wittig and Horner-Wadsworth-Emmons reactions for the synthesis of an alkene from an aldehyde.
Caption: A flowchart comparing the Wittig and HWE reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com [chegg.com]
A Comparative Spectroscopic Analysis of Synthesized versus Commercial 3-Bromo-6-methoxypicolinaldehyde
A guide for researchers providing a detailed comparison of the spectroscopic data of commercially available 3-Bromo-6-methoxypicolinaldehyde and a theoretically synthesized equivalent. This guide includes predicted data, standard experimental protocols, and workflow diagrams to aid in the verification of synthesized target molecules.
In the synthesis of novel compounds for pharmaceutical and materials science applications, rigorous characterization of the final product is paramount. This guide provides a comparative overview of the expected spectroscopic data for synthesized this compound against the data expected from a commercial standard. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted spectroscopic data for the synthesized sample, based on established chemical principles and spectral prediction tools. This approach offers a valuable benchmark for researchers to confirm the identity and purity of their synthesized materials.
Spectroscopic Data Comparison
Table 1: ¹H NMR Data Comparison (Predicted, 500 MHz, CDCl₃)
| Assignment | Synthesized (Predicted) | Commercial (Expected) |
| Aldehyde-H | ~9.9 ppm (s) | ~9.9 ppm (s) |
| Pyridine-H (H4) | ~7.8 ppm (d) | ~7.8 ppm (d) |
| Pyridine-H (H5) | ~7.0 ppm (d) | ~7.0 ppm (d) |
| Methoxy-H | ~4.0 ppm (s) | ~4.0 ppm (s) |
Table 2: ¹³C NMR Data Comparison (Predicted, 125 MHz, CDCl₃)
| Assignment | Synthesized (Predicted) | Commercial (Expected) |
| Aldehyde-C | ~192 ppm | ~192 ppm |
| Pyridine-C (C6) | ~163 ppm | ~163 ppm |
| Pyridine-C (C2) | ~150 ppm | ~150 ppm |
| Pyridine-C (C4) | ~140 ppm | ~140 ppm |
| Pyridine-C (C5) | ~118 ppm | ~118 ppm |
| Pyridine-C (C3) | ~115 ppm | ~115 ppm |
| Methoxy-C | ~54 ppm | ~54 ppm |
Table 3: IR Spectral Data Comparison (Predicted)
| Assignment | Synthesized (Predicted) | Commercial (Expected) |
| C=O Stretch (Aldehyde) | ~1700 cm⁻¹ | ~1700 cm⁻¹ |
| C=N Stretch (Pyridine) | ~1570 cm⁻¹ | ~1570 cm⁻¹ |
| C-O Stretch (Methoxy) | ~1250 cm⁻¹ | ~1250 cm⁻¹ |
| C-Br Stretch | ~650 cm⁻¹ | ~650 cm⁻¹ |
Table 4: Mass Spectrometry Data Comparison (EI)
| Assignment | Synthesized (Predicted) | Commercial (Expected) |
| [M]⁺ (⁷⁹Br) | 215 m/z | 215 m/z |
| [M]⁺ (⁸¹Br) | 217 m/z | 217 m/z |
| [M-H]⁺ | 214/216 m/z | 214/216 m/z |
| [M-CHO]⁺ | 186/188 m/z | 186/188 m/z |
| [M-OCH₃]⁺ | 184/186 m/z | 184/186 m/z |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or gas chromatography inlet.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., 50-300 m/z) to observe the molecular ion and key fragments.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for synthesizing and characterizing this compound, and the logical process for comparing the spectroscopic data.
Caption: Synthesis workflow for this compound.
Caption: Workflow for spectroscopic data comparison.
Cost-benefit analysis of using 3-Bromo-6-methoxypicolinaldehyde in multi-step synthesis
For researchers and drug development professionals, the selection of starting materials is a critical decision that balances cost, reactivity, and overall efficiency in multi-step synthetic routes. This guide provides a comprehensive cost-benefit analysis of using 3-Bromo-6-methoxypicolinaldehyde as a key building block, comparing its performance with a common alternative, 3-Chloro-6-methoxypicolinaldehyde, in the context of synthesizing complex molecules, such as kinase inhibitors.
The utility of this compound lies in its trifunctional nature, possessing a pyridine core, a reactive aldehyde for downstream modifications, a methoxy group influencing electronic properties, and a bromine atom that serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These features make it a valuable precursor for the synthesis of a wide range of biologically active compounds.
Cost Analysis: A Head-to-Head Comparison
A primary consideration in any synthetic campaign is the cost of starting materials. A comparison of bulk pricing for this compound and its chloro-analog reveals a significant cost differential.
| Compound | CAS Number | Supplier Example | Price (per gram) |
| This compound | 269058-49-3 | Sigma-Aldrich | ~$150 - $200 |
| 3-Chloro-6-methoxypicolinaldehyde | Not readily available | N/A | N/A |
| 3-Chloro-6-methylpyridazine | 1121-79-5 | Sigma-Aldrich | ~$10 - $15 |
| 3-Bromo-2-chloro-6-picoline | 185017-72-5 | ChemicalBook | ~$1.10 (for 3-Bromo-2-chloro-6-picoline) |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity.
The significantly higher cost of the bromo-derivative is a major factor in process development and scale-up. While 3-Chloro-6-methoxypicolinaldehyde is not as commercially prevalent, the cost of related chloropyridines is generally lower than their bromo counterparts. This initial cost disadvantage for the bromo-compound must be justified by superior performance in subsequent synthetic steps.
Performance in Key Synthetic Reactions: A Focus on Cross-Coupling
The primary advantage of bromo-substituted heterocycles over their chloro-analogs lies in their enhanced reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This is a critical consideration in multi-step syntheses where the efficient formation of carbon-carbon or carbon-heteroatom bonds is paramount.
Representative Synthetic Pathway: Synthesis of a Kinase Inhibitor Scaffold
To illustrate the cost-benefit trade-offs, we will consider a representative two-step synthesis of a simplified kinase inhibitor scaffold, starting from either this compound or its hypothetical chloro-analog.
Suzuki-Miyaura Coupling: A Quantitative Comparison
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of biaryl structures. The reactivity of the halide is a critical parameter for the success of this reaction.
| Parameter | This compound | 3-Chloro-6-methoxypicolinaldehyde (Inferred) |
| Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | More active catalysts required (e.g., with bulky phosphine ligands like SPhos or XPhos) |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 2-12 hours | 12-24 hours |
| Typical Yield | 80-95% | 50-75% |
| Catalyst Loading | 1-3 mol% | 3-5 mol% |
| Cost Impact | Higher initial cost of starting material | Lower initial cost, but potentially higher costs for specialized catalysts and longer reaction times (energy consumption). |
The higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle is the primary reason for the superior performance of the bromo-compound. This often translates to higher yields, shorter reaction times, and the ability to use less expensive and more common palladium catalysts.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To a degassed solution of the halopicolinaldehyde (1.0 equiv) and the arylboronic acid (1.2 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is added a base (e.g., K₂CO₃, 2.0 equiv).
-
The palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) is added, and the mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Cost-Benefit Analysis Summary
| Factor | This compound | 3-Chloro-6-methoxypicolinaldehyde |
| Initial Cost | High | Low |
| Reactivity | High | Moderate to Low |
| Process Efficiency | Higher yields, shorter reaction times | Lower yields, longer reaction times, potentially more complex purification |
| Catalyst Cost | Can often use standard, less expensive catalysts | May require more expensive, specialized catalysts and ligands |
| Overall Cost-Effectiveness | Potentially more cost-effective for complex, multi-step syntheses where high yields are critical. | More cost-effective for simpler syntheses or where the lower reactivity can be tolerated. |
| Ideal Application | Late-stage functionalization, synthesis of high-value compounds (e.g., pharmaceuticals), where reliability and yield are paramount. | Early-stage synthesis, large-scale production of less complex molecules where starting material cost is the primary driver. |
Conclusion and Recommendations
The choice between this compound and its chloro-analog is a strategic one that depends on the specific goals of the synthetic project.
-
For early-stage research, medicinal chemistry, and the synthesis of complex, high-value molecules , the higher initial cost of This compound is often justified by its superior reactivity. The higher and more reliable yields in key cross-coupling steps can lead to a lower overall cost per gram of the final product, especially when considering the cost of downstream processing and purification. The milder reaction conditions and broader catalyst compatibility also offer greater flexibility in synthetic design.
-
For large-scale production of simpler molecules or in situations where the initial raw material cost is the absolute primary driver , a chloro-substituted pyridine may be a more economical choice. However, this necessitates a more rigorous process optimization to overcome the lower reactivity, which may involve screening of more active and expensive catalysts, longer reaction times, and potentially more challenging purification of the final product.
Ultimately, a thorough process hazard analysis and a preliminary cost-of-goods calculation should be performed for each specific synthetic route to make an informed decision. However, for researchers and drug development professionals working on the cutting edge of molecular design, the reliability and efficiency offered by this compound often outweigh its higher upfront cost.
Comparative Analysis of 3-Bromo-6-methoxypicolinaldehyde Derivatives: A Review of Publicly Available Biological Activity Data
A comprehensive review of publicly available scientific literature and patent databases did not yield specific studies detailing the synthesis and comparative biological evaluation of a series of derivatives from 3-Bromo-6-methoxypicolinaldehyde. While this starting material is commercially available and noted for its potential in synthesizing bioactive molecules, particularly in the fields of agrochemicals and pharmaceuticals, dedicated research publishing a comparative analysis of a library of its derivatives with quantitative biological activity data could not be located.
For researchers, scientists, and drug development professionals interested in this area, this represents a potential gap in the current scientific literature and an opportunity for novel research. The following sections outline the hypothetical structure of a comparison guide that could be produced should such data become available.
Hypothetical Data Presentation
Were data available, a table summarizing the quantitative biological activity of various derivatives would be presented here. This table would ideally include:
-
Compound ID: A unique identifier for each derivative.
-
Structure: The chemical structure of the derivative.
-
Target/Assay: The biological target or assay used for evaluation (e.g., specific enzyme, cancer cell line, bacterial strain).
-
Activity Metric (e.g., IC₅₀, MIC): The quantitative measure of biological activity.
-
Reference: The source of the data.
Table 1: Hypothetical Biological Activity of this compound Derivatives
| Compound ID | R Group | Target/Assay | Activity (IC₅₀/MIC in µM) |
| Derivative 1 | Example R₁ | MCF-7 (Breast Cancer) | Data Not Available |
| Derivative 2 | Example R₂ | E. coli (Antimicrobial) | Data Not Available |
| Derivative 3 | Example R₃ | Kinase Target X | Data Not Available |
Hypothetical Experimental Protocols
This section would provide detailed methodologies for the key experiments that would have been cited. This would include protocols for:
-
General Synthetic Procedures: Detailed steps for the synthesis of the derivatives from this compound.
-
In vitro Antiproliferative Assays: For example, the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
-
Antimicrobial Susceptibility Testing: For instance, broth microdilution method to determine the minimum inhibitory concentration (MIC) against different bacterial or fungal strains.
-
Enzyme Inhibition Assays: Protocols for measuring the inhibition of specific enzymes, if applicable.
Hypothetical Visualization of Synthesis and Activity
Diagrams illustrating the synthetic workflow and any elucidated biological pathways would be presented here.
Caption: Hypothetical workflow for the synthesis and biological evaluation of derivatives.
Caption: Postulated signaling pathway inhibited by a hypothetical bioactive derivative.
A Comparative Guide to Retrosynthetic Strategies Featuring 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of organic synthesis, the strategic disconnection of a target molecule to reveal readily available starting materials is a critical exercise in efficiency and innovation. This guide provides a comparative analysis of retrosynthetic strategies centered on the versatile building block, 3-Bromo-6-methoxypicolinaldehyde. We will explore its application in palladium-catalyzed cross-coupling reactions and contrast this approach with de novo pyridine synthesis methodologies. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make informed decisions in their synthetic planning.
Retrosynthetic Disconnections: Two Competing Philosophies
The retrosynthesis of complex molecules containing a substituted pyridine core often leads to two primary strategic pathways: the functionalization of a pre-existing, halogenated pyridine ring or the construction of the pyridine ring from acyclic precursors, a de novo synthesis. This compound is a prime example of a starting material for the former strategy.
Strategy 1: Functionalization of this compound
This approach leverages the reactivity of the carbon-bromine bond, which is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. The aldehyde group at the 2-position and the methoxy group at the 6-position offer additional handles for synthetic manipulation and influence the electronic properties of the pyridine ring. The primary disconnections in this strategy involve the carbon-carbon or carbon-nitrogen bonds formed via cross-coupling.
Strategy 2: De Novo Pyridine Synthesis
In contrast, de novo strategies construct the pyridine ring itself from simpler, acyclic components. These methods offer high flexibility in the placement of various substituents around the ring. Common de novo syntheses include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz pyridine syntheses, as well as more modern transition-metal-catalyzed cycloadditions.[1][2] The choice between these two fundamental approaches depends on the desired substitution pattern of the target molecule and the availability of the requisite starting materials.
Comparative Analysis of Synthetic Strategies
The following sections provide a detailed comparison of the functionalization of this compound with alternative de novo syntheses. Quantitative data is summarized in tables for easy comparison, and detailed experimental protocols for key reactions are provided.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The bromine atom at the 3-position of this compound serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. The three most prominent examples are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards the initial oxidative addition step in the catalytic cycle.[3]
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridines
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Representative Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 85 | [3] |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene or NMP | ~34-90% | [4] |
| Buchwald-Hartwig | Amine | Pd(OAc)₂ / XPhos or BINAP | NaOtBu | Toluene | ~60-95% | [4] |
Note: Yields are representative and can vary significantly based on the specific substrates, ligands, and reaction conditions.
Alternative Strategy: De Novo Pyridine Synthesis
For target molecules where the required substitution pattern is not easily accessible through the functionalization of a pre-existing pyridine, de novo synthesis provides a powerful alternative. These methods build the pyridine ring from acyclic precursors, allowing for a high degree of control over the final substitution pattern.
Table 2: Comparison of Representative De Novo Pyridine Syntheses
| Synthesis Method | Key Precursors | Typical Conditions | Key Advantages | Representative Yield (%) | Reference |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), ammonia source | Reflux in ethanol, followed by oxidation | Access to symmetrically substituted pyridines | Variable, often requires oxidation step | [2] |
| Kröhnke Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, ammonium acetate | Reflux in acetic acid | High yields for 2,4,6-trisubstituted pyridines | ~90% | [2] |
| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated ketone | Thermal or acid-catalyzed cyclization | Access to a wide range of substitution patterns | Variable | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative protocols for the key reactions discussed.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction[4]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for a Sonogashira Cross-Coupling Reaction[5]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol)
-
Copper(I) iodide (0.04 mmol)
-
Amine base (e.g., triethylamine, 3.0 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base. Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction[6]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)
-
Phosphine ligand (e.g., BINAP or XPhos, 0.02-0.10 mmol)
-
Strong base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, aprotic solvent (e.g., toluene, 5 mL)
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the solvent, followed by this compound and the amine.
-
Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for a Hantzsch Pyridine Synthesis[2]
Step 1: 1,4-Dihydropyridine Synthesis A mixture of an aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Step 2: Aromatization The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of an oxidizing agent (e.g., sodium nitrite, 0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the retrosynthetic analysis and the forward synthetic pathways discussed.
Caption: Retrosynthetic analysis via functionalization.
Caption: Retrosynthetic analysis via de novo synthesis.
Caption: Forward synthesis workflows.
Conclusion
The choice between functionalizing a pre-existing pyridine core, such as this compound, and pursuing a de novo synthesis is a critical decision in the design of a synthetic route. The functionalization approach, particularly through palladium-catalyzed cross-coupling reactions, offers a direct and often high-yielding route to a variety of substituted pyridines. However, the accessibility of the required starting materials and the desired substitution pattern may favor a more flexible de novo strategy. By understanding the comparative advantages and limitations of each approach, and by utilizing the detailed protocols provided, researchers can more effectively navigate the complexities of pyridine synthesis and accelerate the development of novel molecules with potential applications in medicine and materials science.
References
Justification for Using 3-Bromo-6-methoxypicolinaldehyde over Other Building Blocks in Drug Discovery and Organic Synthesis
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the successful construction of complex molecular architectures. 3-Bromo-6-methoxypicolinaldehyde has emerged as a strategic building block for the synthesis of highly substituted pyridine derivatives, which are prevalent scaffolds in numerous biologically active compounds. This guide provides a comprehensive justification for the preferential use of this compound over other alternatives, supported by an analysis of its reactivity, comparative experimental data from analogous systems, and detailed experimental protocols for its key applications.
The Strategic Advantage of this compound
This compound offers a unique combination of functionalities that render it a superior choice for many synthetic endeavors. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of the bromo, methoxy, and aldehyde groups on this scaffold provides a versatile platform for diversification.
The bromo substituent at the 3-position serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The bromine atom provides a favorable balance of reactivity and stability, making it an ideal leaving group for these transformations.
The methoxy group at the 6-position is an electron-donating group that can influence the electronic properties of the pyridine ring, potentially modulating the reactivity of the other functional groups and influencing the biological activity of the final product.
The aldehyde functionality at the 2-position is a versatile synthetic handle that can be readily transformed into a wide array of other functional groups. It can participate in nucleophilic additions, reductive aminations, and Wittig-type reactions, allowing for further elaboration of the molecular scaffold.
Comparative Performance in Key Synthetic Transformations
The superiority of this compound can be best understood by comparing its performance in key synthetic reactions with that of alternative building blocks. The primary alternatives include other halogen-substituted picolinaldehydes (e.g., chloro-derivatives) and isomers lacking the methoxy group.
Superiority in Palladium-Catalyzed Cross-Coupling Reactions
The choice of the halogen atom is a critical factor in the efficiency of palladium-catalyzed cross-coupling reactions. The reactivity of halopyridines in the rate-determining oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl.[1] This trend is a direct consequence of the carbon-halogen bond dissociation energies. The weaker carbon-bromine bond is more readily cleaved by the palladium catalyst compared to the stronger carbon-chlorine bond.[1]
Table 1: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling
| Building Block | Halogen | Relative Reactivity | Expected Yield | Reaction Conditions |
| This compound | Bromo | Higher | Good to Excellent | Milder (e.g., lower temperature, shorter reaction time) |
| 3-Chloro-6-methoxypicolinaldehyde | Chloro | Lower | Lower | More forcing conditions required |
This table is based on established principles of reactivity in palladium-catalyzed cross-coupling reactions.
The presence of the methoxy group can also influence the reactivity of the C-Br bond. As an electron-donating group, it increases the electron density on the pyridine ring, which can facilitate the oxidative addition step in some palladium-catalyzed cross-coupling reactions.
Experimental Protocols
To facilitate the application of this compound in research and development, detailed protocols for its use in two of the most important cross-coupling reactions are provided below. These protocols are based on established methodologies for similar substrates and can be adapted as a starting point for specific applications.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an aniline derivative.[3][4]
Reaction Scheme:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Logical workflow for the selection of this compound.
Conclusion
This compound stands out as a highly versatile and strategic building block in organic synthesis and drug discovery. Its justification for use over other alternatives is strongly supported by fundamental principles of chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions. The superior reactivity of the bromo-substituent compared to a chloro-substituent leads to more efficient and milder reaction conditions, which is a significant advantage in the synthesis of complex molecules. The presence of the methoxy and aldehyde groups further enhances its utility by providing opportunities for additional synthetic transformations and modulation of biological activity. For researchers aiming to construct novel and diverse libraries of substituted pyridines, this compound represents a premier choice.
References
Comparative Analysis of Synthetic Routes to Substituted 6-Methoxypyridines Derived from 3-Bromo-6-methoxypicolinaldehyde
A comprehensive guide for researchers in drug discovery and organic synthesis, this document details the synthesis and structural confirmation of products derived from 3-Bromo-6-methoxypicolinaldehyde. It provides a comparative analysis of common synthetic transformations—Suzuki coupling, reductive amination, and Wittig reactions—and explores alternative synthetic strategies, supported by experimental data and detailed protocols.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing an aldehyde, a bromine atom, and a methoxy-substituted pyridine ring, allows for a diverse range of chemical modifications. This guide focuses on the confirmation of structures for products derived from this aldehyde via three principal reaction pathways and compares these methods with alternative synthetic routes to highlight differences in yield, stereoselectivity, and functional group tolerance.
Reaction Pathways from this compound
The aldehyde and bromo functionalities of this compound serve as key reaction handles for carbon-carbon and carbon-nitrogen bond formation.
Suzuki Coupling: Synthesis of 3-Aryl-6-methoxypicolinaldehydes
The Suzuki-Miyaura cross-coupling reaction provides a powerful method for the arylation of the pyridine ring at the 3-position. The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex, yields the corresponding 3-aryl-6-methoxypicolinaldehyde.
Product Structure:
The expected product from the Suzuki coupling of this compound with phenylboronic acid is 3-phenyl-6-methoxypicolinaldehyde.
Experimental Protocol: Suzuki Coupling
A mixture of this compound (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), SPhos (0.1 eq.), and potassium phosphate (2.0 eq.) in a 4:1 mixture of dioxane and water is degassed and heated at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][2]
Reductive Amination: Synthesis of N-Substituted (6-Methoxypyridin-3-yl)methanamines
The aldehyde group readily undergoes reductive amination with primary or secondary amines to form the corresponding substituted amines. This reaction typically proceeds via the formation of an intermediate imine, which is then reduced in situ.
Product Structure:
The reaction of this compound with a primary amine, such as benzylamine, in the presence of a reducing agent yields N-((3-bromo-6-methoxypyridin-2-yl)methyl)aniline.
Experimental Protocol: Reductive Amination
To a solution of this compound (1.0 eq.) and a primary amine (1.1 eq.) in a suitable solvent (e.g., methanol, dichloroethane), a reducing agent such as sodium borohydride or sodium triacetoxyborohydride (1.5 eq.) is added portion-wise at room temperature.[3][4] The reaction is stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
Wittig Reaction: Synthesis of 3-Bromo-6-methoxy-2-vinylpyridine Derivatives
The Wittig reaction allows for the conversion of the aldehyde group into an alkene. The reaction with a phosphonium ylide can be used to introduce a variety of substituted vinyl groups.
Product Structure:
The reaction of this compound with methyltriphenylphosphonium bromide in the presence of a strong base will yield 3-bromo-6-methoxy-2-vinylpyridine.
Experimental Protocol: Wittig Reaction
To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq.) in an anhydrous solvent like THF, a strong base (e.g., n-butyllithium or potassium tert-butoxide) (1.2 eq.) is added at low temperature (e.g., 0 °C or -78 °C) to generate the ylide.[5][6] A solution of this compound (1.0 eq.) in the same solvent is then added, and the reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is extracted and purified by chromatography.
Comparative Data of Derived Products
| Reaction | Reagent | Product | Expected Yield (%) | Key Spectroscopic Data (Predicted) |
| Suzuki Coupling | Phenylboronic Acid | 3-Phenyl-6-methoxypicolinaldehyde | 70-95 | ¹H NMR (CDCl₃, δ): 10.1 (s, 1H, CHO), 8.0-7.4 (m, 7H, Ar-H), 4.0 (s, 3H, OCH₃). ¹³C NMR (CDCl₃, δ): 192, 164, 155, 140, 138, 130, 129, 128, 120, 112, 54. |
| Reductive Amination | Benzylamine | N-((3-bromo-6-methoxypyridin-2-yl)methyl)aniline | 60-90 | ¹H NMR (CDCl₃, δ): 7.8-7.2 (m, 7H, Ar-H), 4.5 (s, 2H, CH₂), 3.9 (s, 3H, OCH₃). ¹³C NMR (CDCl₃, δ): 163, 150, 148, 139, 129, 128, 127, 118, 112, 53, 48. |
| Wittig Reaction | Methyltriphenylphosphonium Bromide | 3-Bromo-6-methoxy-2-vinylpyridine | 50-80 | ¹H NMR (CDCl₃, δ): 7.6 (d, 1H), 7.2 (d, 1H), 6.8 (dd, 1H), 5.8 (d, 1H), 5.4 (d, 1H), 3.9 (s, 3H, OCH₃). ¹³C NMR (CDCl₃, δ): 162, 152, 140, 136, 125, 118, 111, 54. |
Note: The provided spectroscopic data are predicted values based on structurally similar compounds and may vary slightly from experimental results.
Alternative Synthetic Routes and Comparison
While this compound offers a direct route to these products, alternative synthetic strategies exist that may be advantageous in certain contexts.
Alternative Synthesis of 3-Aryl-6-methoxypyridines
An alternative approach to 3-aryl-6-methoxypyridines involves the construction of the pyridine ring itself. For instance, a Hantzsch-type pyridine synthesis or other condensation reactions can be employed using appropriately substituted precursors.
Comparison:
| Feature | Direct Arylation (Suzuki) | Ring Synthesis |
| Starting Materials | Readily available this compound and boronic acids. | Requires synthesis of more complex acyclic precursors. |
| Versatility | High, a wide variety of aryl groups can be introduced. | Can be tailored to introduce various substituents on the pyridine ring. |
| Reaction Conditions | Generally mild, but requires a palladium catalyst. | Often requires harsher conditions (e.g., high temperatures). |
| Overall Yield | Typically good to excellent. | Can be lower due to multi-step nature. |
Alternative Synthesis of N-Substituted Pyridin-3-yl)methanamines
These compounds can also be prepared by the reduction of the corresponding picolinamide or picolinonitrile, followed by N-alkylation.
Comparison:
| Feature | Reductive Amination | Amide/Nitrile Reduction & Alkylation |
| Starting Materials | Aldehyde and amine. | Requires synthesis of the corresponding amide or nitrile. |
| Number of Steps | Typically a one-pot reaction. | Multi-step process (synthesis, reduction, alkylation). |
| Selectivity | Generally high for mono-alkylation. | Risk of over-alkylation in the final step. |
| Functional Group Tolerance | Good, mild reducing agents can be used. | Reduction step may affect other functional groups. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic transformations discussed.
Caption: Suzuki coupling of this compound.
Caption: Reductive amination of this compound.
Caption: Wittig reaction of this compound.
Conclusion
This compound is a valuable starting material for the synthesis of a variety of substituted 6-methoxypyridine derivatives. The choice of synthetic route—direct functionalization via Suzuki coupling, reductive amination, or Wittig reaction, versus de novo ring synthesis or functional group interconversion—will depend on the desired final product, the availability of starting materials, and the required scale of the synthesis. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their synthetic endeavors. The structural confirmation of the resulting products can be reliably achieved through standard spectroscopic techniques, with the provided data serving as a useful reference.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
Bridging the Digital and the Physical: A Guide to Cross-Validating Computational Predictions with Experimental Results
In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is not just beneficial—it is paramount. The ability to accurately predict molecular behavior in silico promises to dramatically accelerate the development timeline, reduce costs, and unveil novel therapeutic avenues. However, these computational predictions remain theoretical until they are rigorously tested against real-world, experimental data. This guide provides a comprehensive framework for the cross-validation of computational predictions with experimental results, ensuring a robust and reliable research pipeline. The core principle is the iterative feedback loop between prediction and measurement, a process that refines our understanding and drives innovation.
Part 1: The Computational Protocol — Predicting Molecular Behavior
The journey begins with a clear computational objective. Are we predicting a compound's binding affinity to a target protein, its spectroscopic signature, or the energetic landscape of a chemical reaction? The choice of computational method is dictated by this question.
Step-by-Step Computational Workflow
-
Target and Ligand Preparation:
-
Target Structure Acquisition: For structure-based projects, the first step is to obtain a high-quality 3D structure of the target protein. The ideal source is an experimentally determined structure from the Protein Data Bank (PDB).[2]
-
Handling Missing Structures: In the absence of an experimental structure, a reliable homology model can be generated based on the sequence of a similar protein with a known structure.[2] This model should be rigorously evaluated for its geometric and energetic quality.
-
Ligand Preparation: The small molecule (ligand) structure is typically built using molecular modeling software and its energy is minimized to find a stable, low-energy conformation.
-
-
Method Selection and Rationale:
-
For Binding Affinity: Molecular docking is a common first step to predict the binding pose and estimate the binding score. For more accurate energy calculations, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) coupled with Molecular Dynamics (MD) simulations are employed. MD simulations allow us to observe the dynamic behavior of the ligand-protein complex over time.[1]
-
For Spectroscopic Properties: Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), are used to predict properties like NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.
-
For Reaction Mechanisms: QM or combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies.
-
-
Execution of Calculations: This involves running the chosen software (e.g., GROMACS for MD, Gaussian for QM) on high-performance computing clusters. It is crucial to ensure that simulations have converged, meaning they have run long enough to adequately sample the relevant conformational space.
-
Data Analysis and Extraction: The final step is to analyze the output of the simulation to extract the desired predictive data. This could be the average binding free energy, the calculated chemical shifts, or the energy barrier of a reaction.
Computational Workflow Diagram
Caption: A generalized workflow for computational prediction of compound properties.
Part 2: The Experimental Protocol — Measuring Physical Reality
The experimental arm of the study must be designed to measure the same parameters that were predicted computationally. Methodological rigor and transparent reporting are non-negotiable for the data to be considered a valid benchmark.
Step-by-Step Experimental Workflow
-
Materials and Instrumentation:
-
Compound Purity: The purity of the synthesized compound must be confirmed using analytical techniques like NMR, Mass Spectrometry, and HPLC. This is a critical step, as impurities can significantly affect experimental results.[3][4]
-
Instrument Calibration: All instruments must be properly calibrated according to manufacturer specifications and established standards. This ensures the accuracy and traceability of the measurements.[3]
-
-
Experimental Procedure (Example: Measuring Binding Affinity):
-
Method Selection: Isothermal Titration Calorimetry (ITC) is a gold standard for directly measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation: The target protein is purified and its concentration is accurately determined. The compound is dissolved in a buffer that is identical to the protein's buffer to minimize heat of dilution effects.
-
ITC Experiment: A solution of the compound is titrated into a cell containing the protein solution. The heat released or absorbed upon binding is measured after each injection.
-
Data Acquisition: The raw data consists of a series of heat spikes corresponding to each injection.
-
-
Data Processing and Analysis:
-
The raw ITC data is integrated to determine the heat change per injection.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the Kd, ΔH, and other thermodynamic parameters.
-
It is essential to report the goodness-of-fit for the chosen model.
-
Experimental Workflow Diagram
Caption: A typical workflow for the experimental determination of binding affinity using ITC.
Part 3: The Cross-Validation — Forging the Connection
This is the critical phase where the digital and physical worlds meet. The comparison must be objective, quantitative, and context-aware.
Data Presentation and Comparison
A direct comparison of quantitative data is the most straightforward way to begin the validation process. A summary table allows for a clear, at-a-glance assessment.
| Property | Computational Prediction | Experimental Result | Discrepancy |
| Binding Affinity (ΔG) | -9.5 kcal/mol | -8.9 kcal/mol | 0.6 kcal/mol |
| Dissociation Constant (Kd) | ~150 nM (calculated from ΔG) | 350 nM | - |
| Key H-Bond Distance | 2.8 Å (average from MD) | 2.9 Å (from X-ray) | 0.1 Å |
Note: The values in this table are hypothetical and for illustrative purposes.
Statistical Analysis and Interpretation
A simple comparison of values is not sufficient. A robust validation requires statistical analysis to quantify the agreement between the two datasets.[5]
-
Error Analysis: For a set of compounds, metrics like Mean Absolute Error (MAE) and Root Mean Square Error (RMSE) can quantify the average deviation of predictions from experimental values.[6]
-
Correlation: The Pearson correlation coefficient (r) can assess how well the computational model reproduces the trends in the experimental data, which is often more important than predicting the absolute values perfectly.[5]
-
Considering Uncertainty: It is crucial to acknowledge and report the uncertainty in both computational predictions (e.g., from multiple simulation runs) and experimental measurements (e.g., standard deviation from replicate experiments).[3][6]
Interpreting the Outcome
-
Strong Correlation: High agreement between prediction and experiment validates the computational model. This provides confidence to use the model for further predictions, such as screening large virtual libraries for new drug candidates or exploring mechanisms that are difficult to probe experimentally.[7]
-
Poor Correlation: A significant discrepancy is not a failure. It is an opportunity for discovery. It prompts critical questions: Is the experimental setup flawed? Is the computational model missing a key physical interaction (e.g., the role of specific water molecules, protonation states)? This feedback loop is essential for refining models and deepening scientific understanding.
Cross-Validation Logic Diagram
Caption: Decision-making flowchart for the cross-validation process.
Conclusion: A Symbiotic Relationship for Accelerated Discovery
The cross-validation of computational predictions with experimental data is a cornerstone of modern scientific research. It is an iterative and dynamic process that builds confidence, uncovers new insights, and ultimately accelerates the path from hypothesis to discovery. By embracing a culture of rigorous validation and transparent reporting, we can harness the full potential of computational chemistry to solve complex challenges in medicine and materials science. This symbiotic relationship ensures that our digital explorations are firmly grounded in physical reality, leading to more robust and impactful scientific advancements.
References
- 1. Combining Experimental Data and Computational Methods for the Non-Computer Specialist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for the Reporting of Numerical Data and Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Recommendations for evaluation of computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-6-methoxypicolinaldehyde: A Step-by-Step Guide
For Immediate Reference: Key Disposal Data
The proper disposal of 3-Bromo-6-methoxypicolinaldehyde is crucial for laboratory safety and environmental protection. This compound is classified as hazardous, and its disposal must be managed by a licensed waste disposal company in accordance with local, state, and federal regulations.[1][2] Improper disposal can lead to chemical hazards and environmental contamination.
| Parameter | Guideline |
| Disposal Method | Professional hazardous waste disposal service[2] |
| Waste Classification | Hazardous Waste[3] |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |
| Incompatible Wastes | Strong oxidizing agents, strong acids, strong bases, metals[4][5] |
| Container Type | Tightly sealed, properly labeled, compatible container (e.g., polyethylene)[4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or Viton).[4][5]
-
Body Protection: A fully buttoned lab coat is required.[5]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[5][6]
-
Hygiene: Wash hands thoroughly after handling the chemical and before leaving the laboratory.
2. Waste Segregation and Collection:
-
Designated Waste Stream: this compound is a halogenated organic compound.[7] It must be collected in a designated hazardous waste container for halogenated organic waste.[4][7]
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemicals such as strong oxidizers, acids, or bases.[5]
-
Solid and Liquid Waste:
3. Containerization and Labeling:
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and can be tightly sealed. Polyethylene containers are generally suitable for halogenated waste.[4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant").[5]
-
The date when the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
4. Storage of Waste:
-
Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[5]
-
Segregation: Ensure the waste container is stored separately from incompatible materials.[4][5]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[2] Your institution's Environmental Health and Safety (EHS) department can provide guidance on scheduling a pickup.
-
Documentation: Maintain a record of the waste generated and its disposal, as required by your institution and local regulations.
Logical Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and your institution's EHS department.
-
Protect: If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE.[4]
-
Contain and Clean:
-
Absorb the spilled material with an inert, non-combustible absorbent such as vermiculite or sand.[5]
-
Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Do Not Use Water for Cleanup of the neat material as it may decompose in contact with water. [8]
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. Adherence to these procedures is essential for protecting laboratory personnel and the environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling 3-Bromo-6-methoxypicolinaldehyde
Essential Safety and Handling Guide for 3-Bromo-6-methoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No: 269058-49-3). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Hazard Summary
This compound is a hazardous substance that poses several risks.[1][2] It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] Inhalation may also lead to respiratory irritation.[1][2]
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| CAS Number | 269058-49-3 |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Appearance | Yellow Solid[1] |
| Odor | Odorless[1] |
Operational Plan: Safe Handling Procedures
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1] A chemical fume hood is strongly recommended to minimize the risk of inhalation.[3]
Administrative Controls
-
Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for this chemical before commencing any work.
-
Hygiene Practices: Avoid eating, drinking, or smoking in areas where this chemical is handled.[4] Wash hands thoroughly after handling the substance.[1]
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to protect against potential exposure.
| Operation | Required PPE |
| Weighing and Transferring | - Chemical-resistant gloves (e.g., nitrile) - Lab coat or chemical-resistant apron - Safety goggles with side shields or a face shield |
| Syntheses and Reactions | - Chemical-resistant gloves (e.g., nitrile) - Fire-resistant lab coat - Safety goggles and a face shield |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile) - Disposable coveralls - Chemical-resistant boots - Full-face respirator with appropriate cartridges |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.
-
Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containers: Use designated, sealed, and properly labeled containers for all waste containing this chemical. This includes unused product, reaction byproducts, and contaminated consumables (e.g., gloves, paper towels).
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Disposal Pathway
-
Licensed Contractor: All waste must be disposed of through a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[5]
Experimental Workflow: Safe Handling and Spill Response
The following diagram illustrates the standard workflow for safely handling this compound, including the appropriate response to a chemical spill.
Caption: Workflow for handling this compound and responding to spills.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
